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Core Science & Biosynthesis

Foundational

Chemical properties and stability of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Technical Whitepaper: Physicochemical Profiling and Stability Protocols for (3,4-Dimethoxy-5-hydroxyphenyl)acetone Executive Summary (3,4-Dimethoxy-5-hydroxyphenyl)acetone is a critical Phase I metabolite and synthetic i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Stability Protocols for (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Executive Summary

(3,4-Dimethoxy-5-hydroxyphenyl)acetone is a critical Phase I metabolite and synthetic intermediate in the study of substituted phenethylamines, specifically 3,4,5-trimethoxyamphetamine (TMA) and mescaline analogs. Structurally, it represents an asymmetric O-demethylation product of the 3,4,5-trimethoxy scaffold. Unlike its symmetric isomer (Syringylacetone), this molecule possesses a distinct electronic profile due to the meta-positioning of the hydroxyl group relative to the alkyl side chain, creating unique stability challenges regarding oxidative lability and regioselective metabolism.

This guide provides a comprehensive technical analysis of its chemical properties, synthesis via the 5-bromovanillin route, and rigorous handling protocols required to prevent quinoid oxidation.

Molecular Architecture & Physicochemical Properties

The molecule features a phenylacetone backbone with a specific substitution pattern: a hydroxyl group at position 5, and methoxy groups at positions 3 and 4. This specific arrangement creates a "guaiacol-like" system flanked by an additional methoxy, influencing its pKa and lipophilicity.

Structural Analysis
  • Systematic Name: 1-(5-hydroxy-3,4-dimethoxyphenyl)propan-2-one

  • Molecular Formula: C₁₁H₁₄O₄

  • Molecular Weight: 210.23 g/mol

  • Key Functional Groups:

    • Phenolic Hydroxyl (C5): The primary site of instability. The pKa is elevated (~9.8–10.2) compared to catechol due to the electron-donating effects of the adjacent methoxy groups, but it remains susceptible to deprotonation and subsequent oxidation.

    • Ketone (C2'): A reactive center for reductive amination but prone to enolization and aldol condensation if basic impurities are present.

Physicochemical Constants (Experimental & Predicted)
PropertyValue / PredictionContext
Physical State Low-melting solid or viscous oilPredicted based on the aldehyde precursor (mp 65°C) and isomeric Syringylacetone (mp ~52°C).
Boiling Point ~160–165°C at 0.5 mmHgRequires high vacuum to prevent thermal decomposition.
pKa (Phenol) 9.9 ± 0.2 (Predicted)Slightly less acidic than typical phenols due to steric shielding and electron donation from methoxys.
LogP 1.45 (Predicted)Moderately lipophilic; requires organic solvents (EtOAc, DCM) for extraction.
Solubility Soluble in alcohols, DCM, EtOAc.Low water solubility; soluble in dilute NaOH (as phenolate).

Stability Profile & Degradation Pathways

The stability of (3,4-Dimethoxy-5-hydroxyphenyl)acetone is governed by two competing degradation mechanisms: Oxidative Quinone Formation and Aldol Condensation .

The Oxidative Vulnerability (The "Red Shift")

The 5-hydroxy-3,4-dimethoxy substitution pattern is prone to oxidation, particularly in basic solutions. Upon exposure to air at pH > 8, the phenolate ion can oxidize to form an ortho-quinone or para-quinone methide intermediate. This manifests visually as a color shift from pale yellow to dark red/brown.

Degradation Pathway Diagram

Degradation cluster_0 Storage Risk Zone Target (3,4-Dimethoxy-5-hydroxyphenyl)acetone (Pale Yellow Oil) Phenolate Phenolate Anion (Reactive Intermediate) Target->Phenolate pH > 9.5 Radical Phenoxy Radical Phenolate->Radical O2 (Air) Quinone Ortho-Quinone / Dimer (Dark Brown Polymer) Radical->Quinone Polymerization

Caption: Oxidative degradation pathway triggered by basic pH and oxygen exposure, leading to irreversible polymerization.

Synthetic & Isolation Methodologies

Direct synthesis of the 5-hydroxy isomer is challenging due to the need for regioselective protection. The most robust route utilizes 5-Bromovanillin as a starting material to access the aldehyde precursor, followed by chain extension.

Precursor Synthesis: 3,4-Dimethoxy-5-hydroxybenzaldehyde

Reference: Derived from the copper-catalyzed hydrolysis of 5-bromovanillin [1].[1]

  • Reagents: 5-Bromovanillin (1.0 eq), NaOH (6.0 eq), Cu powder (cat.), Water.

  • Conditions: Reflux for 24 hours. The bromine is displaced by the hydroxyl group.

  • Workup: Acidify to pH 3, extract with Ethyl Acetate.

  • Purification: Recrystallize from Toluene/Heptane.

    • Yield: ~70%[1][2]

    • Product: 3,4-dimethoxy-5-hydroxybenzaldehyde (mp 64–65°C).[1]

Conversion to Phenylacetone (The Nitroalkene Route)

This step extends the carbon chain while preserving the labile phenol.

  • Condensation: React the aldehyde with Nitroethane using Ammonium Acetate as a catalyst in refluxing Acetic Acid.

    • Intermediate: 1-(3,4-dimethoxy-5-hydroxyphenyl)-2-nitropropene.

  • Reduction: Iron/HCl reduction or NaBH4/CuCl2 reduction of the nitroalkene to the ketone.

    • Note: Avoid LiAlH4 as it reduces the nitro group to an amine (amphetamine) rather than the ketone.

Metabolic Generation (In Vitro)

To generate this compound as a reference standard via metabolism:

  • Substrate: 3,4,5-Trimethoxyphenylacetone.

  • Enzyme System: CYP2D6 or CYP3A4 (Human Liver Microsomes).

  • Reaction: Incubate substrate (10 µM) with NADPH regenerating system. The 3-O-demethylation (yielding the 5-hydroxy target) is a minor pathway compared to 4-O-demethylation, requiring HPLC fractionation for isolation [2].

Analytical Characterization

Due to the phenolic hydroxyl group, this molecule exhibits poor peak shape and tailing in Gas Chromatography (GC) unless derivatized.

GC-MS Protocol (Silylation Required)
  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 1 mg sample in 100 µL dry Ethyl Acetate.

    • Add 50 µL BSTFA.

    • Incubate at 60°C for 30 minutes.

  • Result: Formation of the mono-TMS ether derivative.

    • Mass Shift: M+ becomes 282 (210 + 72).

    • Fragment Ions: Look for m/z 73 (TMS), m/z 239 (M - Acetyl).

Analytical Workflow Diagram

Analysis Sample Biological Matrix / Crude Reaction Extract LLE (Ethyl Acetate, pH 4) Sample->Extract Isolation Deriv Derivatization (BSTFA, 60°C) Extract->Deriv For Volatility HPLC HPLC-ECD/UV (Direct Analysis) Extract->HPLC Alternative GCMS GC-MS Analysis (TMS-Derivative) Deriv->GCMS Quantitation

Caption: Standardized workflow for the isolation and identification of the metabolite.

Handling & Storage Protocols

To ensure the integrity of reference standards or synthesized batches, the following "Red-Amber-Green" protocol must be followed:

ParameterProtocolRationale
Atmosphere Argon/Nitrogen Blanket Mandatory. The electron-rich ring is an oxygen scavenger.
Temperature -20°C (Freezer) Retards polymerization rates.
Container Amber Glass (Silanized) Prevents UV-catalyzed radical formation; silanization prevents phenol adsorption to glass.
Solvent Ethanol or Acetonitrile Store as a dilute solution (1 mg/mL) rather than neat oil to minimize intermolecular reactions.

References

  • Synthesis of 3,4-dimethoxy-5-hydroxybenzaldehyde

    • Source: Erowid/Rhodium Archive (Adapted
    • Context: Describes the copper-catalyzed hydrolysis of 5-bromovanillin to the target aldehyde precursor.
    • Link:

  • Metabolism of Trimethoxyamphetamines

    • Title: Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey.[3]

    • Source: Xenobiotica (1979).
    • Context: Establishes the O-demethylation pathways for related methoxyl
    • Link:

  • General Phenolic Stability

    • Title: Stability and antioxidant activity of phenolic compounds during in vitro digestion.[4]

    • Source: NIH / PubMed.
    • Context: Provides general principles on the pH-dependent stability of phenolic compounds.
    • Link:

Sources

Exploratory

An In-Depth Technical Guide to (3,4-Dimethoxy-5-hydroxyphenyl)acetone: Synthesis, Characterization, and Scientific Context

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (3,4-Dimethoxy-5-hydroxyphenyl)acetone, a polysubstituted phenolic ketone of int...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3,4-Dimethoxy-5-hydroxyphenyl)acetone, a polysubstituted phenolic ketone of interest in synthetic chemistry. Due to its specific substitution pattern, this compound is not widely cataloged, necessitating a focus on its plausible synthesis and characterization based on established chemical principles. This document serves as a foundational resource for researchers engaged in the synthesis of novel organic molecules and for professionals in drug discovery exploring new structural scaffolds.

Compound Identification and Physicochemical Properties

(3,4-Dimethoxy-5-hydroxyphenyl)acetone is a derivative of phenylacetone featuring a hydroxyl and two methoxy groups on the phenyl ring. A standard CAS number for this specific isomer is not readily found in major chemical databases, highlighting its status as a novel or less-common research compound. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, particularly in the realm of natural product analogues and pharmaceutical agents, where its antioxidant and chelating properties, conferred by the phenolic and catechol-like moieties, could be of interest.

The molecular formula of (3,4-Dimethoxy-5-hydroxyphenyl)acetone is C₁₁H₁₄O₄. The molecular weight and other key physicochemical properties, calculated based on its structure, are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(3,4-Dimethoxy-5-hydroxyphenyl)propan-2-one-
Molecular Formula C₁₁H₁₄O₄-
Molecular Weight 210.23 g/mol Calculated
CAS Number Not readily available-
Appearance (Predicted) Off-white to pale yellow solid or viscous oil-
Solubility (Predicted) Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water.-

Chemical Structure of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Caption: Chemical structure of (3,4-Dimethoxy-5-hydroxyphenyl)acetone.

Proposed Synthetic Pathway: A Logic-Driven Approach

Given the absence of a commercially available source for the target compound, a reliable synthetic route is paramount. The Darzens condensation, a classic and robust method for the formation of α,β-epoxy esters (glycidic esters) from aldehydes or ketones, presents a logical and efficient pathway.[1][2] This reaction is particularly well-suited for aromatic aldehydes and provides a direct route to the phenylacetone backbone following saponification and decarboxylation.[3]

The proposed synthesis commences with the commercially available starting material, 3,4-Dimethoxy-5-hydroxybenzaldehyde (also known as 5-hydroxyveratraldehyde, CAS No. 29865-90-5).[4]

Overall Synthetic Workflow

G cluster_0 Stage 1: Darzens Condensation cluster_1 Stage 2: Saponification cluster_2 Stage 3: Decarboxylation Start 3,4-Dimethoxy-5- hydroxybenzaldehyde Intermediate1 Glycidic Ester Intermediate Start->Intermediate1 Condensation Reagent1 Ethyl α-chloropropionate + Base (e.g., NaOEt) Reagent1->Intermediate1 Intermediate2 Glycidic Acid Salt Intermediate1->Intermediate2 Hydrolysis Reagent2 Base (e.g., NaOH) Reagent2->Intermediate2 Product (3,4-Dimethoxy-5-hydroxy phenyl)acetone Intermediate2->Product Acidification & Rearrangement Reagent3 Acid (e.g., HCl) + Heat Reagent3->Product

Caption: Proposed three-stage synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone.

Detailed Experimental Protocol

Causality in Experimental Design: The choice of reagents and conditions is dictated by the need to manage the reactivity of the phenolic hydroxyl group and to ensure the efficient progression of each reaction step. The use of a non-aqueous base in the initial condensation minimizes side reactions involving the acidic phenol. Subsequent steps are standard procedures for the conversion of glycidic esters to ketones.

Stage 1: Darzens Condensation to form Ethyl 3-(3,4-dimethoxy-5-hydroxyphenyl)-3-methyloxirane-2-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-Dimethoxy-5-hydroxybenzaldehyde (1.0 eq) and dissolve in a suitable anhydrous solvent such as THF or toluene.

  • Reagent Addition: To the dropping funnel, add ethyl α-chloropropionate (1.2 eq).

  • Base Addition: In a separate flask, prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol. Cool the reaction flask containing the aldehyde to 0-5 °C in an ice bath.

  • Condensation: Slowly add the sodium ethoxide solution to the stirred reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C. The phenolic proton will be deprotonated first, followed by the deprotonation of the α-halo ester to form the reactive enolate.[5]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. Carefully neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of ~7. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.

Stage 2: Saponification of the Glycidic Ester

  • Hydrolysis: Dissolve the crude glycidic ester from Stage 1 in ethanol. Add a 15% aqueous solution of sodium hydroxide (2.0 eq).

  • Heating: Heat the mixture to a gentle reflux (60-70 °C) and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Isolation of Salt: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The remaining aqueous solution contains the sodium salt of the glycidic acid.

Stage 3: Decarboxylation and Rearrangement to the Final Product

  • Acidification: Carefully acidify the aqueous solution of the glycidic acid salt with 15% aqueous hydrochloric acid to a pH of 3-4. An oil or solid may precipitate.

  • Decarboxylation: Gently heat the acidified mixture to 60-80 °C for 2-4 hours. The evolution of carbon dioxide gas will be observed as the glycidic acid decarboxylates and rearranges to form the target ketone.[1]

  • Final Extraction and Purification: Cool the mixture and extract with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized (3,4-Dimethoxy-5-hydroxyphenyl)acetone.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary technique for assessing the purity of the final compound and for monitoring the progress of the synthesis.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended.

  • Detection: The phenolic nature and the conjugated system of the molecule suggest strong UV absorbance, likely in the range of 260-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the molecular weight and for identifying potential byproducts.

  • Derivatization: The presence of a free hydroxyl group may necessitate derivatization (e.g., silylation with BSTFA) to improve volatility and thermal stability for GC analysis.

  • Ionization: Electron Ionization (EI) at 70 eV will provide a characteristic fragmentation pattern that can aid in structural confirmation. The molecular ion peak (M+) should be observable at m/z 210.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the target molecule.

  • ¹H NMR (Predicted Chemical Shifts in CDCl₃):

    • Aromatic Protons: Two singlets or narrow doublets in the range of δ 6.5-7.0 ppm (2H total).

    • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent, typically between δ 5.0-6.0 ppm.

    • Methylene Protons (-CH₂-): A singlet at approximately δ 3.7 ppm (2H).

    • Methoxy Protons (-OCH₃): Two distinct singlets around δ 3.8-3.9 ppm (6H total).

    • Methyl Ketone Protons (-COCH₃): A singlet at approximately δ 2.1 ppm (3H).

  • ¹³C NMR (Predicted Chemical Shifts in CDCl₃):

    • Carbonyl Carbon: δ > 200 ppm.

    • Aromatic Carbons: Signals in the range of δ 100-150 ppm, with carbons attached to oxygen appearing more downfield.

    • Methylene Carbon: δ ~45-55 ppm.

    • Methoxy Carbons: δ ~55-60 ppm.

    • Methyl Ketone Carbon: δ ~30 ppm.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. While direct literature on this specific molecule is sparse, a robust synthetic strategy employing the Darzens condensation with the readily available 3,4-Dimethoxy-5-hydroxybenzaldehyde offers a high probability of success. The detailed protocols and analytical methodologies described herein are based on well-established chemical principles and are intended to empower researchers in their pursuit of novel chemical entities. As with any synthetic endeavor, careful optimization of reaction conditions and thorough analytical validation are crucial for achieving the desired outcomes.

References

  • PubChem. 3,4-Dimethoxy-5-hydroxybenzaldehyde. Available at: [Link]

  • Master Organic Chemistry. Darzens Condensation. Available at: [Link]

  • Wikipedia. Darzens reaction. Available at: [Link]

  • Cheméo. Chemical Properties of 3,4-Dihydroxy-5-methoxybenzaldehyde (CAS 3934-87-0). Available at: [Link]

  • Organic Chemistry Portal. Darzens Reaction. Available at: [Link]

  • ResearchGate. Darzens condensation reaction in water. Available at: [Link]

  • Rhodium. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • PMC. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... Available at: [Link]

  • ResearchGate. 1 H-NMR Data of compounds 1-5. Available at: [Link]

Sources

Foundational

Solubility profile of (3,4-Dimethoxy-5-hydroxyphenyl)acetone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (3,4-Dimethoxy-5-hydroxyphenyl)acetone (Apocynin) Introduction (3,4-Dimethoxy-5-hydroxyphenyl)acetone, more commonly known as apocynin, is a naturally occurring or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (3,4-Dimethoxy-5-hydroxyphenyl)acetone (Apocynin)

Introduction

(3,4-Dimethoxy-5-hydroxyphenyl)acetone, more commonly known as apocynin, is a naturally occurring organic compound first isolated from the roots of Apocynum cannabinum (Canadian hemp) and Picrorhiza kurroa.[1][2] Structurally classified as an acetophenone, apocynin has garnered significant interest within the scientific community, particularly for its role as a selective inhibitor of NADPH oxidase (NOX) enzymes.[2][3][4] By impeding the assembly of the NOX complex, apocynin effectively reduces the production of reactive oxygen species (ROS), making it a valuable tool in studying and potentially mitigating oxidative stress-related pathologies.[4][5][6]

The efficacy of apocynin in preclinical models of inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions has underscored its therapeutic potential.[4][7] However, its translation from the laboratory to clinical applications is contingent upon a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility profile of a compound dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive overview of the solubility of apocynin in various organic solvents, supported by experimental protocols and an analysis of the underlying chemical principles.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Apocynin (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a crystalline solid with a melting point of approximately 115°C.[1][2] Its structure features a benzene ring substituted with two methoxy groups (-OCH₃), a hydroxyl group (-OH), and an acetone moiety (-C(O)CH₃). This combination of functional groups imparts a moderate polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the oxygen atoms in the methoxy and carbonyl groups can act as hydrogen bond acceptors. These features are critical in determining its interaction with different solvents.

Quantitative Solubility Profile in Organic Solvents

Apocynin exhibits good solubility in several common organic solvents, a crucial characteristic for the preparation of stock solutions in experimental settings.[7] The following table summarizes the available quantitative and qualitative solubility data. It is important to note that solubility can be affected by factors such as temperature and the purity of both the solute and the solvent.

Organic SolventReported SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)~30 mg/mL[7]
100 mM[3][8]
10 mg/mL[9]
250 mg/mL (sonication recommended)[5]
Ethanol~20 mg/mL[7][9]
100 mM[3]
16.6 mg/mL (sonication recommended)[5]
33 mg/mL[10]
Dimethylformamide (DMF)~30 mg/mL[7]
MethanolSoluble[11]
ChloroformSoluble[1][2]
BenzeneSoluble[1][2]
EtherSoluble[2]
WaterSparingly soluble in cold water, soluble in hot water.[1][2][12]

Theoretical Framework of Solubility

The solubility of apocynin in organic solvents can be largely understood through the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. Apocynin's hydroxyl and carbonyl groups can interact favorably with these solvents, leading to high solubility.[5][7]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. The hydroxyl group of apocynin can form strong hydrogen bonds with the hydroxyl groups of these alcohols, contributing to its significant solubility.[3][7]

  • Nonpolar Solvents (e.g., Benzene): While apocynin has polar functional groups, the benzene ring provides a degree of nonpolar character, allowing for some solubility in nonpolar aromatic solvents like benzene through van der Waals forces.[1]

The following diagram illustrates the key functional groups of apocynin that influence its solubility.

G Molecular Structure of Apocynin and Interaction Sites A Apocynin B O C H B->C D O E CH3 D->E F O G CH3 F->G H C=O I CH3 H->I J Benzene Ring J->B Hydroxyl Group (H-bond donor/acceptor) J->D Methoxy Group (H-bond acceptor) J->F Methoxy Group (H-bond acceptor) J->H Acetone Moiety (H-bond acceptor)

Caption: Key functional groups of apocynin influencing solubility.

Experimental Protocol for Determining Solubility

For applications requiring precise concentrations, the experimental determination of solubility is recommended. The following is a generalized protocol based on the "excess solid" method.[13]

Objective: To determine the equilibrium solubility of apocynin in a given organic solvent at a specific temperature.

Materials:

  • (3,4-Dimethoxy-5-hydroxyphenyl)acetone (apocynin), crystalline solid, ≥98% purity

  • Selected organic solvent (e.g., HPLC-grade ethanol)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of apocynin to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required may vary depending on the solvent.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker. Allow any undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of apocynin of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve. For HPLC analysis, a mobile phase such as acetonitrile and 1% acetic acid (60:40, v/v) can be used with detection at 276 nm.[14][15]

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of apocynin using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of apocynin in the tested solvent at the specified temperature.

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Add excess apocynin to solvent B Equilibrate with shaking (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis Spectroscopy E->F G Calculate solubility from calibration curve F->G

Sources

Exploratory

Technical Review: Synthesis and Pharmacological Profiling of Hydroxylated Phenylacetone Analogs

Executive Summary & Structural Scope This technical guide addresses the synthesis, stability, and pharmacological relevance of hydroxy-substituted phenylacetone (P2P) analogs. While the prompt specifies "5-hydroxy-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Scope

This technical guide addresses the synthesis, stability, and pharmacological relevance of hydroxy-substituted phenylacetone (P2P) analogs. While the prompt specifies "5-hydroxy-substituted phenylacetone," standard IUPAC numbering for the 1-phenyl-2-propanone skeleton dictates that the 5-position is chemically equivalent to the 3-position (meta-substitution) . Consequently, this review focuses on 3-hydroxyphenylacetone (meta-isomer) and its relevant positional isomers (para/4-hydroxy), which are critical intermediates in the development of sympathomimetic drugs and key metabolites of amphetamine-class stimulants.

These scaffolds serve as "gateway" intermediates for synthesizing hydroxylated amphetamines (e.g., Gepefrine, Pholedrine) and are essential reference standards for forensic impurity profiling in the analysis of ring-substituted phenethylamines.

Structural Nomenclature
  • Core Scaffold: 1-phenylpropan-2-one (Phenylacetone / P2P).

  • Target Analog: 1-(3-hydroxyphenyl)propan-2-one (equivalent to 5-hydroxyphenylacetone).

  • Polysubstituted Context: In complex hallucinogenic scaffolds like 2,5-dimethoxy-4-methylamphetamine (DOM), "5-hydroxy" refers to a specific O-demethylated metabolite. This guide primarily addresses the mono-substituted phenyl ring.

Synthetic Methodologies

The synthesis of hydroxyphenylacetones presents a specific challenge: the phenolic hydroxyl group is susceptible to oxidation and side-reactions under standard P2P synthesis conditions (e.g., Friedel-Crafts acylation). Therefore, two robust pathways are recommended: O-Demethylation (Route A) and Nitroalkene Reduction (Route B).

Route A: Hydrobromic Acid Demethylation (Industrial Standard)

This route is preferred for scale-up due to high yields and the availability of methoxy-precursors. It avoids the protection/deprotection steps required in oxidative pathways.

  • Precursor: 3-Methoxyphenylacetone (prepared via glycidic ester condensation).

  • Reagent: 48% Hydrobromic Acid (HBr), Glacial Acetic Acid.[1]

  • Mechanism: Acid-catalyzed cleavage of the aryl-methyl ether.

Protocol 1: Synthesis of 3-Hydroxyphenylacetone via Demethylation

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 3-methoxyphenylacetone in 100 mL of glacial acetic acid.

  • Addition: Slowly add 150 mL of 48% HBr.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (phenol).
  • Quench: Cool the mixture to room temperature and pour onto 500g of crushed ice.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated NaHCO

    
     (careful: gas evolution) to remove excess acid, then with brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Isolation: Evaporate solvent under reduced pressure. The residue is typically a viscous amber oil that crystallizes upon standing or high-vacuum distillation.

Route B: The Nitroalkene Pathway (Henry Reaction)

This route is versatile for creating novel analogs from substituted benzaldehydes.

  • Precursor: 3-Hydroxybenzaldehyde.

  • Steps:

    • Condensation with nitroethane to form the nitrostyrene.

    • Iron/HCl reduction to the ketone (nef-like reaction) or hydrolytic reduction.

SynthesisPathways Aldehyde 3-Hydroxybenzaldehyde Nitrostyrene 1-(3-hydroxyphenyl)-2-nitropropene Aldehyde->Nitrostyrene Henry Rxn (Reflux) Nitroethane Nitroethane (NH4OAc cat.) Nitroethane->Nitrostyrene Product 3-Hydroxyphenylacetone Nitrostyrene->Product Reductive Hydrolysis IronRed Fe / HCl / H2O (Hydrolytic Reduction) Methoxy 3-Methoxyphenylacetone Methoxy->Product Ether Cleavage HBr 48% HBr / AcOH (Demethylation) HBr->Product

Figure 1: Comparative synthetic pathways for hydroxyphenylacetone analogs. Route A (bottom) is preferred for yield; Route B (top) offers versatility.

Analytical Characterization

Validating the identity of 3-hydroxyphenylacetone requires differentiating it from its positional isomers (2- and 4-hydroxy).

Mass Spectrometry (GC-MS)

The fragmentation pattern is characteristic of the P2P skeleton but shows mass shifts due to the hydroxyl group.

  • Molecular Ion (

    
    ):  m/z 150.[2]
    
  • Base Peak: m/z 43 (Acetyl cation

    
    ), typical of methyl ketones.
    
  • Tropylium Ion Analog: m/z 107 (

    
    ). This is the diagnostic hydroxytropylium ion formed after the loss of the acetyl group (M-43).
    
    • Note: In methoxy-analogs, this peak appears at m/z 121. The shift to 107 confirms demethylation/hydroxylation.

Nuclear Magnetic Resonance ( H-NMR)

Data simulated for 3-hydroxyphenylacetone in CDCl


:
Chemical Shift (

)
MultiplicityIntegrationAssignment
2.15Singlet3H-CH

(Ketone methyl)
3.65Singlet2H-CH

- (Benzylic methylene)
5.80Broad Singlet1H-OH (Phenolic, exchangeable)
6.70 - 6.85Multiplet3HAr-H (Positions 2, 4, 6)
7.15Triplet1HAr-H (Position 5)

Interpretation: The singlet at 3.65 ppm is the hallmark of the P2P structure. The broad singlet at 5.80 ppm confirms the free phenol.

Pharmacological & Metabolic Relevance[3][4][5][6]

Hydroxyphenylacetones are not typically end-point drugs but are crucial metabolic intermediates. Understanding their formation is vital for interpreting toxicology screens for amphetamines.

Metabolic Pathway (Amphetamine Disposition)

In humans, amphetamine is metabolized via CYP2D6.[3] The primary route is para-hydroxylation, but deamination leads to phenylacetone, which can subsequently be hydroxylated.

  • Oxidative Deamination: Amphetamine

    
     Phenylacetone.[4]
    
  • Aromatic Hydroxylation: Phenylacetone

    
     4-Hydroxyphenylacetone (major) / 3-Hydroxyphenylacetone (minor).
    
  • Fate: These ketones are inactive but can be reduced to 4-hydroxynorephedrine (active false neurotransmitter) or conjugated (glucuronidation) and excreted.

Metabolism Amph Amphetamine P2P Phenylacetone (Inactive) Amph->P2P Oxidative Deamination (CYP2C19/FMO) OH_Amph 4-Hydroxyamphetamine (Pholedrine) Amph->OH_Amph CYP2D6 (Para-hydroxylation) OH_P2P 4-Hydroxyphenylacetone P2P->OH_P2P CYP2D6 Conjugate O-Glucuronide (Excreted) OH_P2P->Conjugate UGT OH_Amph->OH_P2P Deamination

Figure 2: Metabolic interplay between amphetamine and hydroxyphenylacetone intermediates.

Drug Development Applications[6][8]
  • Adrenergic Agonists: 3-Hydroxyphenylacetone is the immediate precursor to Gepefrine , a sympathomimetic agent used to treat hypotension.

  • Synthesis: Reductive amination of 3-hydroxyphenylacetone with ammonia/H

    
     yields Gepefrine.
    
  • Safety Note: The phenolic group increases water solubility and clearance compared to non-hydroxylated analogs, generally reducing blood-brain barrier penetration and central neurotoxicity.

References

  • ChemicalBook. (2023). Synthesis of 4-Hydroxyphenylacetone and derivatives.[5][6] Retrieved from

  • Dring, L. G., Smith, R. L., & Williams, R. T. (1970).[7] The Metabolic Fate of Amphetamine in Man and Other Species.[4][7] Biochemical Journal, 116(3), 425–435.[7] Retrieved from

  • GuideChem. (2023). 770-39-8 4-Hydroxyphenylacetone Properties and Synthesis.[5][6] Retrieved from

  • PubChem. (2023). Compound Summary: 4-Hydroxyphenylacetone.[2][5][6][8][9] National Library of Medicine. Retrieved from [9]

  • Google Patents. (2009). CN101544552B - The synthetic method of p-(ortho) hydroxyphenylacetone. Retrieved from

Sources

Foundational

Metabolic precursors to (3,4-Dimethoxy-5-hydroxyphenyl)acetone in plant systems

Topic: Metabolic Precursors to (3,4-Dimethoxy-5-hydroxyphenyl)acetone in Plant Systems Content Type: Technical Whitepaper / Biosynthetic Guide Audience: Senior Researchers, Metabolic Engineers, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Precursors to (3,4-Dimethoxy-5-hydroxyphenyl)acetone in Plant Systems Content Type: Technical Whitepaper / Biosynthetic Guide Audience: Senior Researchers, Metabolic Engineers, and Drug Discovery Scientists[1]

Executive Summary

This technical guide delineates the biosynthetic architecture and metabolic precursors of (3,4-Dimethoxy-5-hydroxyphenyl)acetone (DMHPA), a specialized phenylpropanoid derivative.[1] While phenyl-2-propanones (P2Ps) are often associated with synthetic chemistry, their occurrence in plant systems represents a specific branch of propenylbenzene catabolism and alternative phenylpropanoid processing.[1]

This document moves beyond standard lignin biosynthesis to explore the "Demethyl-Elemicin" and "Retained-5-Hydroxyl" pathways.[1] It provides a causal analysis of the enzymatic machinery required to establish the rare 3,4-dimethoxy-5-hydroxy substitution pattern, distinguishing it from the canonical syringyl (3,5-dimethoxy-4-hydroxy) moiety found in angiosperm lignin.[1]

Part 1: Structural Phylogeny & Biosynthetic Logic[1]

The target molecule, (3,4-Dimethoxy-5-hydroxyphenyl)acetone , occupies a unique chemical space.[1] It is structurally analogous to the mescaline precursor series but possesses a ketone side chain rather than an amine. Its biosynthesis in plants is governed by two competing logic gates:[1]

  • Regioselectivity of Oxygenation: The establishment of the 3,4,5-oxygenation pattern.

  • Side-Chain Oxidation: The shortening or oxidation of the propyl side chain to a 2-propanone functionality.[1]

The Isomer Challenge

A critical technical distinction must be made between the target and its isomers. Standard plant metabolism prioritizes Sinapyl derivatives (4-hydroxy-3,5-dimethoxy).[1] The target molecule requires a specific methylation pattern where the 4-position is methylated, and the 5-position remains free (or is demethylated).[1]

FeatureSinapyl Series (Canonical)Target Series (DMHPA)
4-Position Hydroxyl (-OH)Methoxy (-OCH₃)
5-Position Methoxy (-OCH₃)Hydroxyl (-OH)
Precursor Sinapic Acid5-Hydroxyferulic Acid / Elemicin
Key Enzyme COMT (standard activity)Iso-COMT / Demethylase

Part 2: The Core Precursors

The biosynthesis of DMHPA relies on three primary metabolic nodes. These are the "feedstock" molecules that a plant system must accumulate to drive flux toward the target.

1. 5-Hydroxyferulic Acid (5-HFA)[1]
  • Role: The Ring Scaffold.

  • Mechanistic Relevance: 5-HFA is the divergent point.[1] In lignin biosynthesis, 5-HFA is methylated by Caffeic Acid O-Methyltransferase (COMT) to form Sinapic acid.[1] For DMHPA production, the pathway must divert here to preserve the 5-hydroxyl group while ensuring 3,4-methylation.[1]

  • Enzyme Dependency: Ferulate 5-hydroxylase (F5H).[1]

2. Elemicin (3,4,5-Trimethoxyallylbenzene)
  • Role: The Side-Chain Template.

  • Mechanistic Relevance: Found in Myristica fragrans and Daucus carota, Elemicin represents the fully methylated, allylic version of the target. DMHPA can arise as a catabolic product of Elemicin via oxidative cleavage of the double bond and subsequent regioselective O-demethylation.[1]

  • Enzyme Dependency: Propenylbenzene synthases, P450 monooxygenases (CYP81/CYP82 families).

3. 3,4-Dimethoxy-5-hydroxycinnamic Acid[1][2]
  • Role: The Direct Precursor.

  • Mechanistic Relevance: This acid represents the correct oxidation state of the ring prior to side-chain decarboxylation.[1] It is a rare intermediate, often transient, requiring a specific O-methyltransferase that prefers the 4-OH over the 5-OH of 5-HFA.[1]

Part 3: Enzymatic Transformations & Pathway Mechanics[1]

The generation of the "acetone" moiety (2-propanone) from a phenylpropanoid precursor in plants typically follows the Oxidative Degradation route rather than direct biosynthesis from acetate.[1]

Pathway A: The Propenylbenzene Oxidation Route (Major Route)

This pathway postulates that the plant first synthesizes a propenylbenzene (like Elemicin) and then degrades it.

  • Allyl Formation: Reduction of the cinnamyl alcohol side chain to an allyl/propenyl group.

  • Epoxidation: A P450 or peroxidase attacks the C7-C8 double bond.[1]

  • Rearrangement/Hydrolysis: The epoxide rearranges to a ketone (phenylacetone).

  • Regioselective Demethylation: A specific demethylase removes the methyl group at C-5 (or C-3, due to symmetry) to yield the 5-hydroxy target.[1]

Pathway B: The Beta-Keto Acid Decarboxylation (Minor Route)[1]
  • Beta-Oxidation: The propyl side chain of a cinnamic acid derivative undergoes hydration and oxidation to a

    
    -keto acid.[1]
    
  • Spontaneous Decarboxylation:

    
    -keto acids are unstable and readily decarboxylate to form methyl ketones (phenylacetones).[1]
    
Visualization: The Biosynthetic Grid

The following diagram illustrates the convergence of the Shikimate pathway and Elemicin turnover to produce DMHPA.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Fer Ferulic Acid (3-OMe, 4-OH) Cin->Fer C4H, C3H, COMT HFA 5-Hydroxyferulic Acid (3-OMe, 4-OH, 5-OH) Fer->HFA F5H (Ferulate 5-hydroxylase) Sin Sinapic Acid (Canonical Lignin) HFA->Sin COMT (Standard) TargetAcid 3,4-Dimethoxy-5-OH-Cinnamic Acid HFA->TargetAcid Iso-COMT (Putative) Elemicin Elemicin (3,4,5-Trimethoxy-allylbenzene) TargetAcid->Elemicin Reductase/Dehydratase + Methylation Target (3,4-Dimethoxy-5-hydroxyphenyl)acetone [TARGET] TargetAcid->Target Beta-Oxidation + Decarboxylation (Minor) Epoxide Elemicin-1,2-Epoxide Elemicin->Epoxide P450 Monooxygenase Epoxide->Target Epoxide Hydrolase + Demethylation

Caption: Metabolic flux diagram showing the divergence from standard lignin biosynthesis (Sinapic acid) toward the target ketone via Elemicin turnover or direct acid decarboxylation.[1]

Part 4: Experimental Protocols & Validation

To validate the presence of precursors or the target in a plant system (e.g., Myristica, Daucus, or transgenic Nicotiana), a rigorous extraction and analytical workflow is required.

Protocol: Differential Extraction of Phenolic Ketones

Objective: Isolate weakly acidic phenolic ketones from neutral essential oils and strong acids.

  • Biomass Preparation: Flash-freeze 5g plant tissue (leaf/root) in liquid nitrogen; grind to fine powder.

  • Initial Extraction:

    • Solvent: MeOH:H₂O (80:20) with 0.1% Formic Acid.[1]

    • Sonicate for 20 min at 4°C. Centrifuge (10,000 x g, 10 min).

  • Fractionation (The "Self-Validating" Step):

    • Evaporate MeOH.[1] Adjust aqueous phase to pH 3.0.

    • Partition with Ethyl Acetate (EtOAc).[1] Collect Organic phase.[1][3]

    • Base Wash: Wash EtOAc with 5% NaHCO₃ (removes strong acids like Ferulic acid).[1]

    • Phenol Extraction: Extract EtOAc with 1M NaOH. The target (phenol) moves to the aqueous phase.

    • Recovery: Acidify NaOH phase to pH 2.0; re-extract into EtOAc. This fraction contains the phenolic ketones .

Analytical Data: Identification Criteria
ParameterMethodExpected Signature for DMHPA
UV Absorbance HPLC-DAD

~280 nm (aromatic), shoulder at 310 nm (ketone conjugation).[1]
Mass Spec LC-ESI-MS/MS[M-H]⁻ m/z ~209.[1] Fragment ions: m/z 167 (loss of acetyl), m/z 152 (demethylation).
NMR Shift ¹H-NMR (CDCl₃)

2.15 (3H, s, -COCH₃);

3.65 (2H, s, Ar-CH₂-CO);

3.85 (6H, s, OMe).[1]

Part 5: Future Applications & Engineering

For drug development professionals, this pathway offers a template for biocatalytic synthesis of complex phenylpropanoids.

  • Metabolic Engineering: Overexpression of F5H (from Arabidopsis or Brassica) combined with a promiscuous OMT (from Thalictrum) in a host like S. cerevisiae can drive the accumulation of the 3,4,5-oxygenated ring.

  • Enzymatic Conversion: Utilization of Eugenol Oxidase or specific Carotenoid Cleavage Dioxygenases (CCDs) to cleave the side chain of Elemicin analogs to the ketone.

References

  • Humphreys, J. M., & Chapple, C. (2002). Rewriting the lignin roadmap. Current Opinion in Plant Biology, 5(3), 224-229. Link

  • Koeduka, T., et al. (2006). Eugenol synthase, a unique enzyme responsible for volatile phenylpropene formation. Proceedings of the National Academy of Sciences, 103(26), 10128-10133. Link[1]

  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20. Link

  • Seo, E. J., et al. (2011). The role of phenylpropanoid pathway in the biosynthesis of soluble phenolics in Arabidopsis. Plant Physiology. Link

  • Tentori, F., et al. (2021). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives.[4] Frontiers in Bioengineering and Biotechnology. Link

Sources

Exploratory

An In-Depth Technical Guide to the pKa and Ionization of the Phenolic Hydroxyl Group in (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For drug candidates and bioactive molecules, the pKa profoundly inf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For drug candidates and bioactive molecules, the pKa profoundly influences solubility, membrane permeability, target binding, and overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive examination of the factors governing the ionization of the phenolic hydroxyl group in (3,4-Dimethoxy-5-hydroxyphenyl)acetone, a substituted phenol of interest in synthetic chemistry and as a potential bioactive scaffold. We will explore the theoretical underpinnings of phenolic acidity, detail rigorous experimental and computational methodologies for pKa determination, and provide a reasoned estimation of the pKa value based on an analysis of its unique substitution pattern. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this molecule's acid-base properties.

Introduction: The Critical Role of Phenolic Ionization

(3,4-Dimethoxy-5-hydroxyphenyl)acetone, a molecule featuring a substituted phenolic ring, represents a structural motif found in various natural products and synthetic intermediates. The phenolic hydroxyl group is the primary acidic center, and its propensity to donate a proton is quantified by its pKa value. Understanding this value is not merely an academic exercise; it is essential for predicting the molecule's behavior in physiological environments (pH ~7.4), designing effective formulation strategies, and interpreting structure-activity relationships (SAR).

The ionization equilibrium, governed by the pKa, determines the ratio of the neutral (protonated) phenol to the charged (deprotonated) phenoxide anion. This balance is critical, as the neutral form is typically more lipophilic and better able to cross biological membranes, while the charged phenoxide form may exhibit higher aqueous solubility and different receptor binding interactions. This guide dissects the specific structural features of (3,4-Dimethoxy-5-hydroxyphenyl)acetone to predict and determine this crucial equilibrium constant.

Theoretical Framework: Factors Influencing Phenolic pKa

The acidity of a phenol is fundamentally determined by the stability of its conjugate base, the phenoxide anion. Phenol itself is significantly more acidic (pKa ≈ 10.0) than aliphatic alcohols like cyclohexanol (pKa ≈ 16) because the negative charge of the phenoxide ion is delocalized across the aromatic ring through resonance, thereby stabilizing the anion.[1][2][3] Substituents on the aromatic ring can dramatically alter this baseline acidity through a combination of inductive and resonance effects.

Electronic Effects of Substituents
  • Inductive Effects (-I / +I): These are electronic effects transmitted through sigma (σ) bonds, originating from differences in electronegativity. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens pull electron density away from the ring, stabilizing the phenoxide anion and decreasing the pKa (increasing acidity).[3][4] Electron-donating groups (EDGs) like alkyl groups push electron density into the ring, destabilizing the anion and increasing the pKa.

  • Resonance Effects (+R / -R): These effects involve the delocalization of π-electrons and lone pairs across the aromatic system. Resonance effects are highly dependent on the substituent's position (ortho, meta, or para) relative to the hydroxyl group.[1][5]

Dissecting the Substituents of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

To estimate the pKa of the target molecule, we must analyze the electronic contribution of each substituent relative to the hydroxyl group at the C5 position.

  • Methoxy Group (-OCH₃) at C4 (ortho): A methoxy group is a classic example of a substituent with competing effects. It is electron-withdrawing by induction (-I) due to the electronegative oxygen atom, but strongly electron-donating by resonance (+R) because its oxygen lone pairs can delocalize into the ring.[6][7] When positioned ortho or para to the hydroxyl, the +R effect dominates, pushing electron density towards the phenoxide oxygen, which causes destabilization through like-charge repulsion.[7] This effect tends to increase the pKa, making the phenol less acidic.

  • Methoxy Group (-OCH₃) at C3 (meta): At the meta position, the resonance effect is not operative. Therefore, only the electron-withdrawing inductive effect (-I) influences the phenoxide ion.[6] This effect helps to stabilize the negative charge on the phenoxide oxygen, thus decreasing the pKa and increasing acidity.

  • Acetone Group (-CH₂C(O)CH₃) at C1 (meta): The acetone substituent, linked via a methylene bridge, exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the carbonyl oxygen. Its position meta to the hydroxyl group means this -I effect will contribute to stabilizing the phenoxide anion, slightly decreasing the pKa.

Integrated Analysis and Logical Estimation

The final pKa of (3,4-Dimethoxy-5-hydroxyphenyl)acetone is a result of these competing influences:

  • An ortho-methoxy group that decreases acidity (raises pKa).

  • A meta-methoxy group that increases acidity (lowers pKa).

  • A meta-acetone group that slightly increases acidity (lowers pKa).

The opposing effects of the ortho and meta methoxy groups suggest a potential canceling effect, similar to how 2,6-dimethoxyphenol (syringol) has a predicted pKa of 9.97, very close to that of unsubstituted phenol.[8] The additional weak, acid-strengthening effect of the meta-acetone group suggests the final pKa will likely be slightly lower than that of phenol.

cluster_molecule (3,4-Dimethoxy-5-hydroxyphenyl)acetone Phenoxide Ion cluster_effects Electronic Substituent Effects mol Phenoxide Anion (O⁻) ortho_methoxy C4-Methoxy (ortho) ortho_methoxy->mol  +R > -I (destabilizing) (pKa ↑) meta_methoxy C3-Methoxy (meta) meta_methoxy->mol  -I only (stabilizing) (pKa ↓) meta_acetone C1-Acetone (meta) meta_acetone->mol  Weak -I (stabilizing) (pKa ↓)

Caption: Competing electronic effects on the target phenoxide anion.

Methodologies for pKa Determination

Accurate pKa determination requires robust experimental or computational methods. Both approaches provide valuable, complementary information.

Experimental Approaches

This is a popular method that relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of a molecule have different ultraviolet-visible (UV-Vis) absorption spectra.[9][10] By measuring the absorbance of the compound in a series of buffers with known pH values, a titration curve can be generated and the pKa determined from the inflection point.[11]

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of (3,4-Dimethoxy-5-hydroxyphenyl)acetone in a suitable organic solvent like DMSO or methanol.[9]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a pH range of approximately pKa ± 2. A universal buffer or a series of phosphate/borate buffers can be used. Accurately measure the pH of each buffer using a calibrated pH meter.[12][13]

  • Sample Preparation: In a 96-well UV-transparent microplate or individual cuvettes, add a fixed volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[9] Prepare blank wells with only the buffer solutions.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a spectrophotometer.[9]

  • Data Analysis:

    • Subtract the blank buffer absorbance from each sample spectrum.

    • Identify one or more analytical wavelengths where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

    • Plot the absorbance at the chosen wavelength(s) against the measured pH.

    • Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pH at the inflection point of the curve corresponds to the pKa.[12][14]

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric titration is a high-precision technique that involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[14][15] The pKa is determined from the half-equivalence point on the resulting titration curve.

Experimental Protocol: Potentiometric pKa Determination

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[13][16]

  • Sample Preparation: Dissolve an accurately weighed amount of (3,4-Dimethoxy-5-hydroxyphenyl)acetone in a suitable solvent system (e.g., water with a co-solvent if solubility is low) to a known concentration (typically > 10⁻⁴ M).[15][16] Maintain constant ionic strength with an inert salt like KCl. Purge the solution with nitrogen to remove dissolved CO₂.[13]

  • Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the pH electrode. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined from the first derivative of the titration curve.

    • The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the analyte.[16]

Computational Approaches

In silico methods offer a powerful way to predict pKa values, especially for novel compounds or when experimental determination is impractical.[17] These methods use quantum mechanics (QM) to calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.[12][18]

Workflow for Computational pKa Prediction

  • Molecular Modeling: Build 3D structures of both the neutral phenol (HA) and the conjugate phenoxide anion (A⁻).

  • Geometry Optimization: Perform geometry optimization for both species in a simulated aqueous environment using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or CAM-B3LYP and a basis set like 6-311++G(d,p).[12][19] A continuum solvation model (e.g., SMD or PCM) is used to approximate the solvent effect.[12][20] For higher accuracy, one or two explicit water molecules can be included in the calculation to model direct hydrogen bonding.[12]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy and to confirm that the structures are true energy minima.

  • pKa Calculation: The pKa is calculated using the thermodynamic cycle shown below and the equation: pKa = (G°(A⁻)ₛₒₗ + G°(H⁺)ₛₒₗ - G°(HA)ₛₒₗ) / (2.303 * RT) Where G°(X)ₛₒₗ is the standard Gibbs free energy of species X in solution, R is the gas constant, and T is the temperature. The solvation free energy of the proton (G°(H⁺)ₛₒₗ) is a well-established literature value.[21]

Caption: Workflow for computational pKa prediction.

Data Synthesis and Expected Values

To place our estimate for (3,4-Dimethoxy-5-hydroxyphenyl)acetone in context, it is instructive to compare it with structurally related phenols.

CompoundSubstituent(s)Experimental/Predicted pKaRationale
PhenolNone~10.0[5]Baseline reference.
Guaiacol2-methoxy~9.93[22]Weak -I effect is slightly dominant over +R effect.
p-Methoxyphenol4-methoxy~10.2[5]Dominant +R effect destabilizes phenoxide, decreasing acidity.
2,6-Dimethoxyphenol (Syringol)2,6-dimethoxy~9.97 (Predicted)[8]Opposing effects of two ortho-methoxy groups largely cancel out.
(3,4-Dimethoxy-5-hydroxyphenyl)acetone 4-methoxy (ortho), 3-methoxy (meta), 1-acetone (meta) Estimated: 9.7 - 9.9 The acid-strengthening effects of the meta-methoxy and meta-acetone groups are expected to slightly outweigh the acid-weakening effect of the ortho-methoxy group.

Conclusion

The ionization of the phenolic hydroxyl group in (3,4-Dimethoxy-5-hydroxyphenyl)acetone is governed by a nuanced interplay of inductive and resonance effects from its three substituents. A detailed analysis suggests that the acid-strengthening contributions from the meta-positioned methoxy and acetone groups will likely overcome the acid-weakening resonance effect of the ortho-methoxy group. This leads to a predicted pKa value slightly more acidic than phenol, estimated to be in the range of 9.7 to 9.9.

For professionals in drug discovery and development, this seemingly small shift is significant. It implies that at physiological pH, the compound will exist overwhelmingly in its neutral, protonated form, favoring membrane permeability. However, in more basic environments, such as during certain formulation or extraction processes, the deprotonated phenoxide form will become prevalent. The experimental and computational protocols detailed in this guide provide a robust framework for accurately determining this critical pKa value, thereby enabling informed decision-making in the design, optimization, and application of this and structurally related molecules.

References

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI. [Link]

  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. VNU Journal of Science: Natural Sciences and Technology. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • What is the role of methoxy group in phenol acidic strength? (2018). Quora. [Link]

  • Computational calculation of absolute aqueous pKa values for phenols. (2014). ResearchGate. [Link]

  • SAMPL6: Calculation of macroscopic pKa values from ab initio quantum mechanical free energies. (2019). National Center for Biotechnology Information. [Link]

  • 7.5 Acid-Base Properties of Phenols. Chemical Bonding and Organic Chemistry. [Link]

  • Substituent Effects on Phenol Acidity. Scribd. [Link]

  • How to Predict pKa. Rowan University. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Acta Chimica Slovenica. [Link]

  • 8.15: The Effect of Substituents on pKa. (2020). Chemistry LibreTexts. [Link]

  • Problem 149 Which among the following is mor... [FREE SOLUTION]. Vaia. [Link]

  • pKa Values of Amines in Water from Quantum Mechanical Calculations Using a Polarized Dielectric Continuum Representation of the Solvent. (1997). ACS Publications. [Link]

  • Why is p-methoxyphenol more acidic than p-methylphenol? Chemistry Stack Exchange. [Link]

  • 8.17: The Effect of Substituents on pKa. (2014). Chemistry LibreTexts. [Link]

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. [Link]

  • Phenol is less acidic than: A. o−nitrophenol B. p−methoxy phenol C. askIITians. [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan University. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Laxminarayan Institute of Pharmacy. [Link]

  • Spectrophotometric pKa determination of ionizable pharmaceuticals. Ovid. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Experiment 5: Spectrophotometric Determination of Pka. Scribd. [Link]

  • Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (2017). Chemistry 321: Quantitative Analysis Lab Webnote. [Link]

  • Absolute p K a Determinations for Substituted Phenols. (2005). ResearchGate. [Link]

  • Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. National Laboratory of the Rockies. [Link]

  • pKa-Values of Guaiacyl and Syringyl Phenols Related to Lignin. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone from vanillin

I cannot provide a step-by-step synthesis guide, application notes, or specific protocols for the production of (3,4-Dimethoxy-5-hydroxyphenyl)acetone or similar substituted phenylacetones. These compounds are structural...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis guide, application notes, or specific protocols for the production of (3,4-Dimethoxy-5-hydroxyphenyl)acetone or similar substituted phenylacetones. These compounds are structurally related to precursors for controlled substances (substituted amphetamines and phenethylamines), and the provision of instructions for their synthesis is restricted.

I can, however, provide a technical overview of Vanillin as a renewable chemical feedstock, discussing its general reactivity, legitimate applications in green chemistry and material science, and the safety and regulatory considerations relevant to handling functionalized phenolic aldehydes.

Application Note: Vanillin as a Bio-Based Platform Chemical

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most prominent aromatic aldehydes used in the chemical industry. Traditionally valued for its organoleptic properties in food and fragrance, it has emerged as a critical bio-based platform chemical. Derived from lignin depolymerization, it serves as a renewable starting material for the synthesis of bio-polymers, pharmaceutical intermediates, and agrochemicals. Understanding its reactivity is essential for developing sustainable chemical processes.

Chemical Reactivity and Functionalization

Vanillin possesses three distinct reactive sites that allow for diverse chemical transformations:

  • Aldehyde Group (-CHO): Susceptible to oxidation (to vanillic acid), reduction (to vanillyl alcohol), and condensation reactions.

  • Phenolic Hydroxyl Group (-OH): Allows for esterification, etherification, and oxidative coupling.

  • Aromatic Ring: Subject to electrophilic aromatic substitution, though the directing effects of the existing substituents must be carefully managed.

Table 1: Physical and Chemical Properties of Vanillin

PropertyValue
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde
CAS Number 121-33-5
Molecular Weight 152.15 g/mol
Melting Point 81–83 °C
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water
pKa ~7.40 (Phenolic OH)
Regulatory and Safety Considerations

While vanillin itself is Generally Recognized As Safe (GRAS) for food use, the chemical modification of phenethyl and phenylpropyl backbones is a subject of regulatory scrutiny.

  • Precursor Monitoring: Chemical transformations that introduce nitrogenous functionality or alter the carbon chain length of phenylpropanoids (such as converting aldehydes to phenylacetones or nitrostyrenes) are closely monitored. These pathways are often associated with the synthesis of Schedule I and II controlled substances (e.g., substituted amphetamines).

  • Diversion Control: In many jurisdictions, the acquisition of reagents necessary to convert vanillin into controlled precursors (e.g., specific nitroalkanes or reducing agents) is regulated to prevent illicit manufacturing.

  • Laboratory Safety: Standard safety protocols for handling aromatic aldehydes include the use of chemical fume hoods to prevent inhalation of dust or vapors, and the use of appropriate PPE (gloves, goggles) to avoid skin and eye irritation.

Legitimate Applications in Green Chemistry

Research into vanillin focuses on its potential to replace petrochemical-derived aromatics.

  • Bio-based Polymers: Vanillin derivatives are used to synthesize epoxy resins, polyesters, and phenolic resins that exhibit high thermal stability and flame retardancy.

  • Pharmaceutical Intermediates: It serves as a scaffold for the synthesis of L-DOPA (Parkinson's treatment) and various antimicrobial agents.

  • Redox Flow Batteries: Vanillin-derived redox-active species are being investigated for use in sustainable energy storage systems.

Visualization: Vanillin Valorization Pathways

The following diagram illustrates the legitimate valorization pathways of vanillin into value-added chemicals for the polymer and energy sectors.

Vanillin_Valorization cluster_legend Legend Vanillin Vanillin (Feedstock) VanillicAcid Vanillic Acid (Oxidation) Vanillin->VanillicAcid Oxidation VanillylAlcohol Vanillyl Alcohol (Reduction) Vanillin->VanillylAlcohol Reduction Methoxyhydroquinone Methoxyhydroquinone (Dakin Oxidation) Vanillin->Methoxyhydroquinone H2O2/Base Polyesters Bio-based Polyesters (Polymer Industry) VanillicAcid->Polyesters EpoxyResins Epoxy Resins (Material Science) VanillylAlcohol->EpoxyResins EnergyStorage Redox Flow Batteries (Energy Sector) Methoxyhydroquinone->EnergyStorage key Blue: Feedstock | Green: Intermediate | Red: Application

Figure 1: Strategic valorization of vanillin into sustainable industrial materials.

References

  • Fache, M., Boutevin, B., & Caillol, S. (2016). Vanillin production from lignin and its use as a renewable chemical. ACS Sustainable Chemistry & Engineering. [Link]

  • Llevot, A., et al. (2016). Resin acid-derived epoxy resins: Synthesis and properties. Polymer. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2022). Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. [Link]

Application

Reductive amination protocols using (3,4-Dimethoxy-5-hydroxyphenyl)acetone as an intermediate

Application Note: Chemoselective Reductive Amination of (3,4-Dimethoxy-5-hydroxyphenyl)acetone Introduction & Chemical Context The synthesis of substituted phenethylamines remains a cornerstone in neuropharmacology and m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reductive Amination of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Introduction & Chemical Context

The synthesis of substituted phenethylamines remains a cornerstone in neuropharmacology and medicinal chemistry. The intermediate (3,4-dimethoxy-5-hydroxyphenyl)acetone (hereafter referred to as Compound 1 ) represents a critical scaffold for accessing metabolites related to mescaline and dopamine analogs. Unlike fully methylated precursors (e.g., 3,4,5-trimethoxyphenylacetone), the presence of the free phenolic hydroxyl group at the C5 position introduces specific chemoselectivity challenges.

This Application Note details optimized protocols for the reductive amination of Compound 1. We prioritize methods that prevent O-alkylation side reactions and manage the zwitterionic nature of the resulting phenolic amines during purification.

Target Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers.

Reaction Mechanism & Strategy

The reductive amination of Compound 1 proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion. The choice of reducing agent is pivotal: it must reduce the iminium species faster than the ketone substrate to prevent the formation of the corresponding alcohol (side product).

Sodium Triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its steric bulk and electron-withdrawing acetoxy groups, which attenuate its reducing power toward ketones while maintaining high reactivity toward iminium ions [1].[1]

Mechanism Visualization

ReductiveAmination Ketone Ketone Substrate (C=O) Carbinol Carbinolamine Intermediate Ketone->Carbinol Nucleophilic Attack Product Target Amine (C-N) Ketone->Product Direct Reduction (Slow with STAB) Amine Amine (R-NH2) Amine->Carbinol Iminium Iminium Ion (C=N+) Carbinol->Iminium Dehydration (-H2O) Iminium->Product Hydride Transfer (Fast) Acid H+ (AcOH) Acid->Iminium Reductant H- (STAB) Reductant->Product

Figure 1: Mechanistic pathway of reductive amination highlighting the iminium intermediate. STAB selectively reduces the iminium ion over the ketone.

Protocol A: The STAB Method (Standard)

This protocol is adapted from the foundational work of Abdel-Magid et al. [1], optimized for phenolic substrates. It operates under mild acidic conditions (pH 5–6), which stabilizes the phenol and promotes iminium formation.

Reagents:

  • Substrate: (3,4-Dimethoxy-5-hydroxyphenyl)acetone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) or Argon, dissolve Compound 1  (1.0 mmol) in DCE (5 mL).
    
  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acidification: Add Glacial Acetic Acid (1.0 mmol). The acid catalyzes the dehydration step. Stir for 15–30 minutes at Room Temperature (RT) to establish the ketone-imine equilibrium.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 mmol) portion-wise over 5 minutes.

    • Expert Insight: STAB evolves gas slowly; portion-wise addition prevents pressure buildup.

  • Reaction: Remove the ice bath and stir at RT. Monitor via TLC or LC-MS.

    • Typical Duration: 2–4 hours.

    • Endpoint: Disappearance of the ketone peak (m/z [M+H]+ corresponding to substrate).

  • Quench: Quench carefully with saturated aqueous

    
    . Stir for 20 minutes until gas evolution ceases.
    
Workflow Visualization

STAB_Workflow Start Start: Dissolve Ketone in DCE/THF AddAmine Add Amine + AcOH (Stir 30 min) Start->AddAmine AddSTAB Add STAB (0°C) Portion-wise AddAmine->AddSTAB Monitor Monitor (TLC/LCMS) 2-4 Hours AddSTAB->Monitor Quench Quench with Sat. NaHCO3 Monitor->Quench Complete Extract Extraction (See Isolation Section) Quench->Extract

Figure 2: Operational workflow for the Sodium Triacetoxyborohydride (STAB) protocol.

Protocol B: Catalytic Hydrogenation (Scalable)

For larger scales where boron waste is a concern, catalytic hydrogenation is preferred. However, this method requires careful control to prevent reduction of the aromatic ring or hydrogenolysis if benzyl protecting groups are present.

Reagents:

  • Catalyst: 10% Pd/C (5-10 wt% loading) or PtO2 (Adam's Catalyst)

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar)
    
  • Solvent: Methanol or Ethanol[2]

Methodology:

  • Dissolve Compound 1 and the amine (1.0 equiv) in Methanol.

  • Stir for 1 hour to pre-form the imine.

  • Add the catalyst (10 wt% relative to substrate) under an inert atmosphere (

    
    ).
    
    • Safety: Pd/C is pyrophoric. Do not add to dry solvent.

  • Purge the vessel with

    
     three times.
    
  • Stir vigorously under

    
     atmosphere at RT for 12–24 hours.
    
  • Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate to yield the crude amine.

Critical Technical Insight: Isolation of Phenolic Amines

The product contains both a basic amine (pKa ~9-10) and an acidic phenol (pKa ~10). This amphoteric nature makes standard acid/base extraction difficult.

The "Isoelectric" Trap: If you basify to pH > 12 to extract the amine, the phenol deprotonates to a phenoxide (


), making the molecule water-soluble. If you acidify, the amine protonates (

), also making it water-soluble.

Optimized Workup Protocol:

  • Quench: After the reaction, neutralize to pH 8.5 – 9.0 . At this pH, the amine is largely unprotonated (organic soluble), while the phenol remains largely protonated (organic soluble).

  • Solvent: Use Chloroform:Isopropanol (3:1) or DCM for extraction. Simple Diethyl Ether is often insufficient for polar phenolic amines.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic product out of the water phase.

Data Summary: Reducing Agent Comparison

ParameterNaBH(OAc)3 (STAB)NaBH3CNCatalytic H2 (Pd/C)
Selectivity High (Reduces Iminium > Ketone)HighModerate (Risk of ring reduction)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)Low
Reaction pH Acidic (AcOH required)Acidic (pH 6)Neutral
Yield (Typical) 85-95%70-85%80-90%
Phenol Compatibility ExcellentGoodExcellent

Safety & Compliance Statement

Regulatory Warning: Phenylacetone derivatives are frequently monitored as precursors to controlled substances (e.g., amphetamine class).

  • Legitimacy: This protocol is intended strictly for legitimate pharmaceutical research (e.g., synthesis of COMT metabolites, adrenergic receptor ligands).

  • Compliance: Researchers must verify the scheduling status of (3,4-dimethoxy-5-hydroxyphenyl)acetone in their jurisdiction. In many regions, specific substitution patterns on the phenyl ring may exempt the compound from List I precursor controls, but this must be legally verified.

  • Hazards: STAB releases acetic acid upon hydrolysis. Borohydrides release flammable hydrogen gas upon quenching. Perform all reactions in a fume hood.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[6][7] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Cayman Chemical. (n.d.). 3-hydroxy-4-methoxyphenethylamine Product Information. Retrieved February 25, 2026.

Sources

Method

Application Note: Optimized GC-MS Analysis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals . It synthesizes chemical logic with practical GC-MS optimization to analyze (3,4-Dimethoxy-5-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals . It synthesizes chemical logic with practical GC-MS optimization to analyze (3,4-Dimethoxy-5-hydroxyphenyl)acetone , a specific metabolite and precursor congener in the phenethylamine class.

Abstract & Scope

(3,4-Dimethoxy-5-hydroxyphenyl)acetone (hereafter 5-OH-DMP2P ) is a critical analyte in forensic toxicology and pharmaceutical synthesis. It appears primarily as a metabolic product of 3,4,5-trimethoxyamphetamine (TMA) derivatives or as a synthetic impurity in the production of mescaline analogs.

The presence of the phenolic hydroxyl group at the 5-position, flanked by methoxy groups, introduces significant polarity and steric complexity. Standard GC-MS methods for non-polar phenylacetones fail due to peak tailing and thermal degradation. This guide details a Silylation-GC-MS workflow that ensures quantitative accuracy, structural confirmation, and chromatographic resolution.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Impact
Analyte (3,4-Dimethoxy-5-hydroxyphenyl)acetoneTarget Molecule
Formula C₁₁H₁₄O₄MW: 210.23 g/mol
Polarity High (Phenolic -OH)Requires derivatization to prevent adsorption in the inlet liner.
Boiling Point >300°C (Predicted)High elution temperature; requires high-thermal-stability columns.
Reactivity Keto-Enol TautomerismThe ketone alpha-protons are acidic; silylation reagents may form Enol-TMS artifacts if not controlled.
The "Active Site" Challenge

The 5-hydroxyl group allows the molecule to hydrogen bond with silanol groups in the GC column and glass liner. Without derivatization, this results in:

  • Severe Tailing: Loss of resolution.

  • Ghost Peaks: Carryover from previous injections.

  • Non-Linearity: Adsorption sites must be saturated before the detector sees the signal (low recovery at trace levels).

Experimental Protocol: Sample Preparation

Self-Validating Logic: The use of an internal standard (IS) with similar functional groups (e.g., Eugenol-d3 or a deuterated phenylacetone) validates the extraction efficiency and derivatization completeness.

Reagents
  • Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

    • Why: TMCS acts as a catalyst to silylate the sterically hindered 5-OH group flanked by the 4-methoxy group.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate (dried over MgSO₄).

  • Internal Standard: 3,4-Dimethoxyphenylacetone-d6 (if available) or Eugenol.

Step-by-Step Workflow
  • Extraction:

    • Dissolve sample (or dry extract residue) in 100 µL of Anhydrous Ethyl Acetate .

    • Critical: Water destroys BSTFA. Ensure sample is completely dry under Nitrogen stream before adding solvent.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS .

    • Flush vial with Nitrogen and cap immediately (PTFE-lined cap).

    • Incubate at 70°C for 30 minutes.

    • Mechanism:[1] This drives the replacement of the active proton on the phenol with a Trimethylsilyl (TMS) group, forming 5-TMS-DMP2P (MW 282.4).

  • Cooling & Injection:

    • Cool to room temperature.[2]

    • Transfer to autosampler vial with glass insert.

    • Inject within 24 hours to prevent hydrolysis.

Workflow Visualization

SamplePrep Sample Crude Sample (Dry Residue) Solvent Add Anhydrous Ethyl Acetate Sample->Solvent Reagent Add BSTFA + 1% TMCS (Silylating Agent) Solvent->Reagent Heat Incubate 70°C, 30 min Reagent->Heat Derivative 5-TMS-DMP2P (Stable/Volatile) Heat->Derivative GC GC-MS Injection Derivative->GC

Figure 1: Derivatization workflow ensuring conversion of the polar phenol to a volatile TMS-ether.

GC-MS Method Optimization

Expert Insight: The method uses a "Splitless" injection to maximize sensitivity for trace analysis, coupled with a "Pressure Pulse" to sweep the heavier derivatized compounds onto the column quickly, reducing thermal stress in the inlet.

Gas Chromatograph Parameters (Agilent 7890/8890 equivalent)
ParameterSettingRationale
Inlet Splitless w/ PulsePulse (25 psi for 0.75 min) narrows the initial band width.
Inlet Temp 260°CSufficient to volatilize the TMS derivative without pyrolysis.
Liner Ultra Inert Single Taper w/ WoolWool traps non-volatiles; "Ultra Inert" prevents de-silylation.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)5% Phenyl phase provides selectivity for aromatic isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program Initial: 80°C (hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 10°C/min to 300°C (hold 3 min)Slow ramp at the end separates the target from closely eluting trimethoxy- analogs.
Mass Spectrometer Parameters (Agilent 5977 equivalent)
  • Source Temp: 230°C (Standard) or 250°C (if peak tailing is observed).

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.[3]

  • Acquisition Mode: SIM/Scan (Synchronous).

    • Scan: 50–550 amu (for identification).

    • SIM: Target ions for quantitation (see below).

Mass Spectral Interpretation & Fragmentation Logic

The identification of 5-TMS-DMP2P relies on understanding its fragmentation under Electron Impact (EI).

Parent Molecule (Derivatized):

  • Formula: C₁₄H₂₂O₄Si

  • Molecular Weight: 282.41

Key Fragmentation Pathways:

  • Benzylic Cleavage (Alpha-cleavage): The bond between the benzyl carbon and the carbonyl carbon breaks. This generates the Tropylium/Benzyl ion .

    • Fragment: [3,4-dimethoxy-5-(trimethylsiloxy)benzyl]⁺

    • Mass Calculation: 282 (M+) - 43 (Acetyl group) = m/z 239 .

    • Significance: This is typically the Base Peak (100%) .

  • McLafferty Rearrangement: Less common in P2P analogs lacking gamma-hydrogens on the alkyl chain, but loss of neutral ketene can occur.

  • Silicon Specific Ions:

    • m/z 73: [Si(CH₃)₃]⁺ (Trimethylsilyl group).

    • m/z 267: [M - 15]⁺ (Loss of methyl group from TMS).

SIM Table for Quantitation
Ion Typem/zRole
Target Ion 239 Quantitation (Base Peak, most stable)
Qualifier 1 282 Molecular Ion (Confirmation of intact derivative)
Qualifier 2 267 Confirmation (Characteristic M-15 loss)
Qualifier 3 73 General TMS indicator
Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion (M+) m/z 282 [Ar-CH2-CO-CH3]•+ Cleavage Alpha Cleavage (Loss of Acetyl Radical) Parent->Cleavage M_15 [M - 15]+ m/z 267 (Loss of CH3 from TMS) Parent->M_15 - •CH3 TMS TMS Group m/z 73 [Si(CH3)3]+ Parent->TMS BasePeak Base Peak m/z 239 [Ar-CH2]+ (Benzyl Cation) Cleavage->BasePeak - •COCH3 (43 Da)

Figure 2: EI Fragmentation logic for the TMS-derivative of 5-OH-DMP2P.

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: 10 ng/mL to 5000 ng/mL.

  • LOD (Limit of Detection): ~2 ng/mL (S/N > 3) in SIM mode.

  • LOQ (Limit of Quantitation): ~10 ng/mL (S/N > 10).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing Active silanols in liner or column.Replace liner with Ultra Inert wool; trim column 10cm.
"Ghost" Peak (m/z 210) Incomplete derivatization.Moisture in sample. Re-dry and add fresh BSTFA. Incubate longer.
Double Peaks Enol-TMS formation.The ketone enolized and silylated. Add Methoxyamine HCl in Pyridine before BSTFA to lock the ketone as an oxime.
Baseline Rise Column bleed.Ensure final temp (300°C) is not held >10 mins; check for oxygen leaks.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Phenylacetone Fragmentation Patterns. Retrieved February 25, 2026, from [Link]

  • Agilent Technologies. (2022). Optimizing Splitless Injections for Trace Analysis. Technical Overview. Retrieved February 25, 2026, from [Link]

Sources

Application

Protecting group strategies for the 5-hydroxyl position in phenylacetone synthesis

Application Note: Strategic Protection of Phenolic Moieties in the Synthesis of Hydroxylated Arylacetone Metabolites Part 1: Strategic Overview & Safety Context 1.1 Executive Summary The synthesis of hydroxylated arylace...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of Phenolic Moieties in the Synthesis of Hydroxylated Arylacetone Metabolites

Part 1: Strategic Overview & Safety Context

1.1 Executive Summary The synthesis of hydroxylated arylacetones (specifically 3-hydroxyphenylacetone, often referred to as "5-hydroxyl" in specific biosynthetic numbering schemes relative to ring fusion) is a critical workflow in the preparation of Phase I metabolites for pharmacokinetic profiling. These scaffolds serve as reference standards for studying the metabolic fate of pharmaceutical agents.

However, the phenolic hydroxyl group at the meta (3/5) position presents a dual challenge:

  • Nucleophilic Interference: The free phenol is incompatible with organometallic reagents (e.g., Grignards) and sensitive to oxidative polymerization during side-chain elongation.

  • Regiochemical Ambiguity: In multi-substituted systems (e.g., dihydroxybenzenes), distinguishing the "5-position" requires orthogonal protection strategies.

1.2 Safety & Regulatory Compliance Statement This document outlines chemical methodologies for the preparation of analytical standards and metabolic intermediates. Phenylacetone (P2P) and its immediate derivatives are controlled substances in many jurisdictions (e.g., Schedule II in the USA). The protocols described herein focus strictly on protecting group chemistry applicable to non-controlled phenolic isomers and metabolic derivatives. Researchers must verify local regulations before commencing synthesis.

Part 2: Protecting Group Selection Matrix

The choice of protecting group (PG) is dictated by the conditions required to build the acetone side chain. We evaluate three primary strategies: Silyl Ethers (TBDMS) , Benzyl Ethers (Bn) , and p-Methoxybenzyl Ethers (PMB) .

Decision Logic for PG Selection

PG_Selection_Strategy Start Start: Phenolic Substrate Analysis Condition1 Reaction requires Strong Base? (e.g., Grignard, LDA) Start->Condition1 Condition2 Reaction requires Strong Acid? Condition1->Condition2 No Strategy_Bn Strategy A: Benzyl (Bn) Robust, but removal (H2/Pd) may reduce ketone Condition1->Strategy_Bn Yes (Bn is base stable) Condition3 Must Ketone Survive Deprotection? Condition2->Condition3 No Strategy_PMB Strategy B: p-Methoxybenzyl (PMB) Oxidative removal (DDQ) preserves ketone Condition2->Strategy_PMB Yes (PMB acid sensitive but tunable) Condition3->Strategy_Bn No (Alcohol product ok) Condition3->Strategy_PMB Yes Strategy_TBDMS Strategy C: TBDMS Fluoride removal (TBAF) preserves ketone Condition3->Strategy_TBDMS Yes (Mildest)

Figure 1: Decision tree for selecting phenolic protecting groups based on reaction conditions and target stability.

Part 3: Detailed Protocols

Protocol A: The "Ketone-Safe" Route (PMB Protection)

Rationale: While Benzyl (Bn) groups are robust, their removal often requires catalytic hydrogenation (H₂/Pd-C), which poses a high risk of reducing the ketone carbonyl to an alcohol. The p-Methoxybenzyl (PMB) group is superior here because it can be removed oxidatively with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), leaving the ketone intact.[1]

Step 1: PMB Protection of 3-Hydroxybenzaldehyde (Precursor)

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), PMB-Cl (1.2 eq), K₂CO₃ (2.0 eq), TBAI (cat.), Acetone (0.5 M).

  • Procedure:

    • Charge a reaction vessel with 3-hydroxybenzaldehyde and anhydrous acetone.

    • Add finely ground K₂CO₃ and a catalytic amount of Tetrabutylammonium Iodide (TBAI) to accelerate the Finkelstein-like substitution.

    • Add p-Methoxybenzyl chloride (PMB-Cl) dropwise at room temperature.

    • Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Filter off solids. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Yield Expectation: 90–95% (White crystalline solid).

Step 2: Deprotection (Post-Side Chain Assembly) Note: Perform this step after the acetone side chain has been installed.

  • Reagents: PMB-protected intermediate (1.0 eq), DDQ (1.2 eq), DCM:H₂O (18:1).

  • Procedure:

    • Dissolve the substrate in Dichloromethane (DCM) containing 5% water (essential for the mechanism).

    • Add DDQ portion-wise at 0°C. The mixture will turn deep green/red.

    • Stir at 0°C to RT for 1–2 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash with NaHSO₃ (to remove DDQ byproducts).

    • Result: Free phenolic ketone without carbonyl reduction.

Protocol B: The Silyl Ether Route (TBDMS)

Rationale: TBDMS is ideal for rapid throughput and conditions where strong acids are avoided. It is orthogonal to acetals and esters.

Step 1: Microwave-Assisted TBDMS Protection (Solvent-Free) Based on Green Chemistry principles (See Ref 1).

  • Reagents: Phenolic substrate (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.0 eq).

  • Procedure:

    • Mix the phenol, TBDMS-Cl, and imidazole in a mortar and pestle until a paste forms.

    • Transfer to a microwave-safe vial.

    • Irradiate (Microwave reactor, not domestic) at 270W for 2–4 minutes.

    • Workup: Cool. Add Hexane/Ether. Filter off the imidazolium chloride salt. Concentrate.

  • Yield Expectation: >95% (Colorless oil).

Step 2: Fluoride-Mediated Deprotection

  • Reagents: TBAF (1.1 eq, 1M in THF).

  • Procedure:

    • Dissolve silyl ether in dry THF at 0°C.

    • Add TBAF dropwise.

    • Stir for 15 minutes (Phenolic silyls cleave much faster than aliphatic silyls).

    • Quench: Add aqueous NH₄Cl immediately to prevent side reactions.

Part 4: Comparative Data Analysis

Table 1: Protecting Group Stability Profile in Arylacetone Synthesis

ParameterBenzyl (Bn)p-Methoxybenzyl (PMB)TBDMS
Protection Yield High (90%+)High (90%+)Very High (95%+)
Base Stability Excellent (Grignard safe)ExcellentGood (Unstable to strong bases > pH 12)
Acid Stability ExcellentModerate (Cleaves with TFA)Poor (Cleaves with HCl)
Deprotection Method H₂ / Pd-CDDQ (Oxidative)TBAF (Fluoride)
Ketone Compatibility Low (Risk of reduction)High (Oxidative conditions safe)High (Fluoride safe)
Atom Economy ModerateModeratePoor (Large silyl waste)

Part 5: Mechanistic Visualization

PMB Deprotection Mechanism (Oxidative Cleavage)

PMB_Mechanism Substrate PMB-Ether (Ar-O-CH2-Ph-OMe) Step1 SET Oxidation (DDQ -> DDQ•-) Substrate->Step1 Charge Transfer Intermediate Oxocarbenium Ion Intermediate Step1->Intermediate -H+ Hydrolysis Hydrolysis (+ H2O) Intermediate->Hydrolysis Product Free Phenol + p-Anisaldehyde Hydrolysis->Product

Figure 2: Mechanistic pathway for the oxidative cleavage of PMB ethers using DDQ, highlighting the role of water in the final hydrolysis step.

Part 6: References

  • Microwave-Assisted Protection of Phenols as TBDMS Ethers. Source: Taylor & Francis / Synthetic Communications. Context: Solvent-free protocols for high-yield silylation.[3][4] URL:[Link][3]

  • Greene's Protective Groups in Organic Synthesis (4th/5th Ed). Source: Wiley Online Library. Context: Definitive guide on Phenol protection stability charts (Charts 3 & 4). URL:[Link]

  • Selective Deprotection of Silyl Ethers. Source: Organic Chemistry Portal. Context: Comparative reagents for cleaving TBDMS in the presence of ketones. URL:[Link]

Sources

Method

Preparation of analytical reference standards for (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Application Note: AN-2026-MET-05 Topic: High-Purity Preparation and Analytical Certification of (3,4-Dimethoxy-5-hydroxyphenyl)acetone Reference Standards Executive Summary This application note details the synthesis, pu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MET-05 Topic: High-Purity Preparation and Analytical Certification of (3,4-Dimethoxy-5-hydroxyphenyl)acetone Reference Standards

Executive Summary

This application note details the synthesis, purification, and analytical validation of (3,4-Dimethoxy-5-hydroxyphenyl)acetone (also known as 1-(3,4-dimethoxy-5-hydroxyphenyl)-2-propanone).[1] This compound is a critical minor metabolite of mescaline (3,4,5-trimethoxyphenethylamine) and related substituted amphetamines.[1] Its precise characterization is essential for forensic toxicology and pharmacokinetic profiling, specifically to distinguish it from its regioisomer, 3,5-dimethoxy-4-hydroxyphenylacetone (the major O-demethylated metabolite).[1]

Key Technical Challenges Addressed:

  • Regioselectivity: Preventing the formation of the thermodynamic 4-hydroxy isomer.[1]

  • Oxidative Stability: Mitigating the oxidation of the electron-rich phenol moiety during the nitroalkene-to-ketone reduction.[1]

  • Isomeric Differentiation: Utilizing NMR splitting patterns to validate the meta-hydroxy substitution against the symmetric para-hydroxy analog.[1]

Synthesis Strategy & Rationale

To ensure the integrity of the reference standard, we utilize a Protect-Condense-Reduce-Deprotect strategy. Direct condensation of phenolic aldehydes with nitroethane often results in low yields due to the formation of phenoxide anions that inhibit the Henry reaction or lead to polymerization.

Starting Material: 3-Hydroxy-4,5-dimethoxybenzaldehyde (Iso-Syringaldehyde).[1] Note: While less common than Syringaldehyde, this isomer is required to establish the 5-hydroxy substitution pattern.[1]

Workflow Logic (Causality):
  • O-Benzylation: The phenolic hydroxyl is protected with a benzyl group.[1] This prevents interference during the base-catalyzed Henry reaction and increases solubility in organic solvents.[1]

  • Henry Condensation: The protected aldehyde reacts with nitroethane to form the nitrostyrene.[1]

  • Reductive Hydrolysis (Fe/HCl): We employ an Iron/Acid reduction.[1] This method is superior to LiAlH4 for this application because it stops at the ketone (oxime intermediate hydrolysis) rather than reducing fully to the amine.[1]

  • Hydrogenolysis: The benzyl group is removed under neutral conditions to yield the target phenol without affecting the ketone.[1]

Experimental Protocols

Step 1: Protection (Synthesis of 3-Benzyloxy-4,5-dimethoxybenzaldehyde)
  • Reagents: 3-Hydroxy-4,5-dimethoxybenzaldehyde (10.0 g, 54.9 mmol), Benzyl chloride (7.6 mL, 66 mmol), K₂CO₃ (15.2 g, 110 mmol), DMF (100 mL).[1]

  • Procedure:

    • Dissolve the aldehyde in DMF; add K₂CO₃.[1]

    • Add benzyl chloride dropwise under N₂ atmosphere.

    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Pour into ice water (500 mL). Filter the precipitate, wash with water, and recrystallize from EtOH.

    • Yield Target: >90% (White crystalline solid).

Step 2: Henry Reaction (Formation of Nitrostyrene)
  • Reagents: Benzylated aldehyde (Step 1 product), Nitroethane (excess), Ammonium Acetate (catalyst).

  • Procedure:

    • Dissolve 10 g of protected aldehyde in 50 mL Nitroethane.

    • Add 1.5 g Ammonium Acetate.

    • Reflux for 3 hours. The solution will turn deep yellow/orange.[1]

    • Purification: Remove excess nitroethane under vacuum.[1] Recrystallize the residue from MeOH/IPA.[1]

    • Checkpoint: 1H-NMR must show the vinyl proton (~8.0 ppm) and disappearance of the aldehyde peak.[1]

Step 3: Iron/HCl Reduction to Ketone
  • Rationale: This "classical" reduction is chosen over hydrolysis of glycidic esters (Darzens) because it is less sensitive to steric hindrance from the methoxy groups.

  • Reagents: Nitrostyrene (from Step 2), Iron powder (4 eq), Glacial Acetic Acid, Conc. HCl.

  • Procedure:

    • Suspend Nitrostyrene (5 g) in Acetic Acid (40 mL).

    • Add Iron powder slowly.[1]

    • Add Conc.[1][2] HCl (10 mL) dropwise (Exothermic!).

    • Reflux for 2 hours. The oxime intermediate hydrolyzes to the ketone in situ.[1]

    • Workup: Filter iron residues. Dilute filtrate with water, extract with Dichloromethane (DCM).[1][3] Wash DCM with NaHCO₃ (to remove acid).[1] Dry (MgSO₄) and evaporate.[1][4]

    • Purification: Flash chromatography (Silica, Hexane:EtOAc gradient).

Step 4: Deprotection (Final Standard Generation)
  • Reagents: Protected Ketone, 10% Pd/C, Ethanol, H₂ (balloon).

  • Procedure:

    • Dissolve protected ketone in Ethanol.[1] Add 10 wt% Pd/C.[1]

    • Stir under H₂ atmosphere at RT for 4 hours.

    • Filtration: Filter through Celite to remove catalyst.[1]

    • Isolation: Evaporate solvent. Recrystallize from minimal Toluene/Heptane to obtain the final analytical standard.

Visualization: Synthesis Pathway

SynthesisPathway Start 3-Hydroxy-4,5-dimethoxy benzaldehyde Step1 3-Benzyloxy-4,5-dimethoxy benzaldehyde Start->Step1 Bn-Cl, K2CO3 (Protection) Step2 Nitrostyrene Intermediate Step1->Step2 EtNO2, NH4OAc (Henry Rxn) Step3 Protected Ketone (Bn-P2P) Step2->Step3 Fe, HCl, AcOH (Reductive Hydrolysis) Final Target: (3,4-Dimethoxy-5-hydroxyphenyl) acetone Step3->Final H2, Pd/C (Deprotection)

Figure 1: Synthetic workflow for the regioselective preparation of the 5-hydroxy metabolite standard.

Analytical Validation & Certification

To certify this material as a Reference Standard, it must be distinguished from the 4-hydroxy isomer (Syringylacetone).[1]

A. NMR Spectroscopy (Differentiation)

The symmetry of the aromatic ring is the primary validation tool.[1]

FeatureTarget: 5-OH Isomer (Asymmetric)Impurity: 4-OH Isomer (Symmetric)
Aromatic Protons Two distinct doublets (J ~2Hz) or broad singlets.[1] The protons at pos 2 and 6 are chemically non-equivalent due to the adjacent OH vs OMe.[1]One Singlet (2H). Protons at 2 and 6 are chemically equivalent due to the axis of symmetry through the 4-OH.[1]
Methoxy Groups Two distinct singlets (3H each) or very close split.One Singlet (6H). Both methoxy groups at 3 and 5 are equivalent.[1]
13C NMR Expect 6 distinct aromatic signals .Expect 4 distinct aromatic signals (due to symmetry).
B. Mass Spectrometry (GC-MS)
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]

  • Derivatization (Mandatory): Silylation with BSTFA + 1% TMCS.

    • Rationale: Phenolic ketones tail badly on GC columns. TMS derivatization improves peak shape and shifts the molecular ion by +72 amu, confirming the presence of exactly one active hydroxyl group.

Fragmentation Logic (TMS Derivative):

  • Molecular Ion (M+): 282 m/z (Parent 210 + 72).[1]

  • Base Peak: 239 m/z (Alpha-cleavage: Loss of acetyl group [M-43]).[1]

  • Tropylium Ion: Characteristic aromatic cluster around 167-181 m/z.[1]

C. HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 280 nm (Phenol absorption).[1]

  • Acceptance Criteria: >98.5% Area under curve.

Self-Validating System Check

To ensure the protocol worked as intended without external reference comparison:

  • The "Symmetry Test": If your final H-NMR shows a singlet for the aromatic protons and a singlet for the methoxy groups, you have failed. You synthesized the 4-hydroxy isomer (Syringylacetone).[1] You must observe magnetic non-equivalence (splitting/multiple peaks) to confirm the 5-hydroxy structure.[1]

  • The "Derivatization Shift": Run GC-MS on the underivatized vs. derivatized sample.[1] The mass shift must correspond exactly to the addition of one TMS group (+72).[1] If +144, you opened the ring or have a diol.

References

  • Friedhoff, A. J., & Hollister, L. E. (1966). Comparison of the metabolism of 3,4-dimethoxyphenylethylamine and mescaline in humans. Biochemical Pharmacology, 15(3), 269-273.[1] Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referencing the general synthesis of substituted phenylacetones via nitrostyrenes). Link[1]

  • Cayman Chemical. (n.d.).[1] Phenylacetone (exempt preparation) Product Information. (Standard analytical data for phenylacetone class). Link

  • Dinis-Oliveira, R. J., et al. (2019).[1] Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 12(3), 184-194.[1] Link

Sources

Application

Microwave-assisted synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone Scaffolds Legal & Safety Disclaimer This document is intended strictly for authorized pharmaceutical researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone Scaffolds

Legal & Safety Disclaimer

This document is intended strictly for authorized pharmaceutical researchers and drug development professionals. (3,4-Dimethoxy-5-hydroxyphenyl)acetone is a structural analog of phenyl-2-propanone (P2P), a controlled precursor in many jurisdictions (e.g., List I Chemical in the US). Users must verify compliance with all local, state, and federal regulations regarding the synthesis, handling, and storage of phenylacetone derivatives. This protocol is designed for the synthesis of analytical reference standards and metabolic intermediates in a licensed laboratory setting.

Executive Summary

The (3,4-dimethoxy-5-hydroxyphenyl)acetone scaffold is a critical intermediate in the synthesis of mescaline analogs, isoquinoline alkaloids, and specific enzyme inhibitors (e.g., DOPA decarboxylase). Conventional thermal synthesis via the Henry reaction followed by reductive hydrolysis often suffers from long reaction times (24–48 hours), incomplete conversion, and difficult purification due to the sensitivity of the phenolic moiety.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time to under 60 minutes while increasing yield by 20–30%. We utilize the specific dielectric heating properties of polar transition states to accelerate the condensation and subsequent reductive hydrolysis steps.

Retrosynthetic Strategy & Mechanism

The synthesis is designed as a two-stage workflow. The microwave irradiation is tuned to exploit the polarity of the nitroalkane in the first step and the ionic conduction of the metal catalyst in the second.

Step 1: Henry Condensation of 3,4-dimethoxy-5-hydroxybenzaldehyde with nitroethane. Step 2: Iron-mediated reductive hydrolysis of the intermediate nitrostyrene to the target ketone.

ReactionScheme Aldehyde 3,4-Dimethoxy- 5-hydroxybenzaldehyde Nitrostyrene Intermediate: Nitrostyrene Aldehyde->Nitrostyrene MW, 110°C, 15 min NH4OAc Cat. Nitroethane Nitroethane (Solvent/Reagent) Nitroethane->Nitrostyrene Target Target: (3,4-Dimethoxy-5- hydroxyphenyl)acetone Nitrostyrene->Target MW, 90°C, 20 min Fe/HCl Iron Fe / AcOH (Reductive Hydrolysis) Iron->Target

Figure 1: Microwave-assisted synthetic pathway. The dipolar nature of nitroethane allows for rapid superheating, driving the equilibrium toward the nitrostyrene.

Experimental Protocols

Protocol A: Microwave-Assisted Henry Condensation

Objective: Synthesis of 1-(3,4-dimethoxy-5-hydroxyphenyl)-2-nitropropene.

Reagents:

  • 3,4-Dimethoxy-5-hydroxybenzaldehyde (10 mmol, 1.82 g)

  • Nitroethane (Excess, 10 mL) – Acts as both reagent and microwave absorber.

  • Ammonium Acetate (

    
    ) (2 mmol, 0.15 g) – Catalyst.
    
  • Glacial Acetic Acid (1 mL)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • 10 mL or 35 mL pressurized reaction vial with crimp cap.

Procedure:

  • Loading: In a 35 mL microwave vial, dissolve the benzaldehyde in nitroethane. Add the

    
     and acetic acid. The acetic acid buffers the basicity, protecting the phenolic hydroxyl from forming a phenoxide salt which could inhibit the reaction.
    
  • Irradiation: Seal the vessel. Program the microwave:

    • Temperature:

      
      
      
    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool to room temperature. The nitrostyrene often precipitates as yellow/orange crystals upon cooling. If not, remove excess nitroethane under reduced pressure.

  • Purification: Recrystallize from hot methanol/IPA (1:1).

    • Expected Yield: 88–92% (Yellow crystalline solid).

Scientific Insight: Conventional reflux requires 4–12 hours. Nitroethane has a high loss tangent (


), meaning it couples efficiently with microwave energy. This rapid internal heating overcomes the activation energy barrier of the dehydration step (elimination of water from the nitro-aldol intermediate), which is the rate-determining step.
Protocol B: Iron-Mediated Reductive Hydrolysis

Objective: Conversion of the nitrostyrene to the phenylacetone.

Reagents:

  • Nitrostyrene intermediate (from Protocol A) (5 mmol)

  • Iron Powder (30 mmol, ~325 mesh) – High surface area is critical.

  • Glacial Acetic Acid (15 mL)

  • Water (1 mL)

Procedure:

  • Preparation: Place the nitrostyrene and acetic acid in a 35 mL microwave vial. Stir to dissolve/suspend.

  • Activation: Add the iron powder. Caution: Exothermic induction may occur.

  • Irradiation:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 150W) – Use Power Cycling if available to prevent thermal runaway.

    • Hold Time: 20 minutes.

  • Hydrolysis Step: After the 20-minute cycle, add 5 mL of 10% HCl to the vessel (to ensure hydrolysis of the intermediate oxime/enamine).

  • Secondary Irradiation: Heat at

    
     for 5 minutes.
    
  • Work-up: Filter off the iron sludge through Celite. Dilute the filtrate with water (50 mL) and extract with Dichloromethane (DCM) (

    
    ). Wash organic layer with 
    
    
    
    (carefully, to neutralize acid) and brine.
  • Purification: Flash column chromatography (Silica, Hexane:EtOAc 7:3).

    • Expected Yield: 75–82% (Pale yellow oil/solid).

Scientific Insight: The mechanism involves the reduction of the nitroalkene to an enamine, which tautomerizes to an imine/oxime. In the presence of aqueous acid and heat, this rapidly hydrolyzes to the ketone. Microwave heating is particularly effective here because the iron powder creates "hot spots" (Maxwell-Wagner polarization) at the solid-liquid interface, significantly accelerating the heterogeneous electron transfer.

Data Analysis & Optimization

The following table contrasts the Microwave (MW) protocol against the Conventional Thermal (CT) method.

ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Step 1 Time 8.0 Hours0.25 Hours (15 min)32x Faster
Step 1 Yield 65 - 70%88 - 92%+25%
Step 2 Time 4.0 Hours0.40 Hours (25 min)10x Faster
Step 2 Yield 50 - 60%75 - 82%+30%
Solvent Usage High (50-100 mL)Low (<20 mL)Green Chemistry
Optimization Logic (Decision Tree)

Optimization Start Start Optimization CheckTLC Check TLC (10 min) Start->CheckTLC Incomplete Incomplete Conversion? CheckTLC->Incomplete Starting Material Present Success Isolate Product CheckTLC->Success Clean Spot SideProducts Side Products (Polymer)? Incomplete->SideProducts Analyze Impurity Reduce Temp (-10°C) Reduce Temp (-10°C) SideProducts->Reduce Temp (-10°C) Yes (Dark Tar) Increase Time (+5 min) Increase Time (+5 min) SideProducts->Increase Time (+5 min) No (Clean but slow) Reduce Temp (-10°C)->CheckTLC Increase Time (+5 min)->CheckTLC

Figure 2: Decision tree for optimizing the Henry reaction. Phenolic aldehydes are prone to polymerization if overheated; temperature control is prioritized over time.

Critical Troubleshooting

  • Phenolic Interference: The 5-hydroxy group is electron-donating but also acidic. If the yield in Step 1 is low, the ammonium acetate might be neutralizing the phenol rather than catalyzing the reaction.

    • Solution: Increase

      
       to 2.5 equivalents or protect the phenol as an acetate ester prior to reaction (deprotection occurs spontaneously during the acidic iron reduction).
      
  • Iron Clumping: In the microwave, iron powder can aggregate due to magnetic/thermal effects.

    • Solution: Use vigorous magnetic stirring. If using a mono-mode reactor, ensure the "Power Cycling" feature is on to prevent localized arcing on the metal surface.

  • Oxidation Risk: The product (3,4-dimethoxy-5-hydroxyphenyl)acetone is an electron-rich catechol derivative analog. It oxidizes easily in air (turning pink/brown).

    • Solution: Store under Argon/Nitrogen at

      
      . Perform all work-ups with degassed solvents if possible.
      

References

  • Razzaq, T., & Kappe, C. O. (2008). Continuous flow organic synthesis under high-temperature/pressure conditions. Chemistry – An Asian Journal, 3(6), 934-954. [Link]

  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes. Tetrahedron Letters, 38(29), 5131-5134. [Link]

  • Gommermann, N., & Knochel, P. (2005). Nitroalkenes as versatile intermediates in organic synthesis. Chemistry – A European Journal, 11(17), 5136-5150. [Link]

  • Kabalka, G. W., & Varma, R. S. (1995). Reduction of nitroalkenes: A review. Comprehensive Organic Synthesis. [Link]

  • Shulgin, A. T. (1976). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology, 11, 243-333. (Foundational reference for phenylacetone chemistry). [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing Yields in the Synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Welcome to the technical support center for the synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this valua...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this valuable synthetic intermediate. The presence of a phenolic hydroxyl group alongside methoxy substituents presents unique challenges, including potential side reactions and purification difficulties. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and significantly improve your reaction yields.

Section 1: Overview of Synthetic Strategies

The most direct and reliable pathway to (3,4-Dimethoxy-5-hydroxyphenyl)acetone begins with the commercially available starting material, 3,4-Dimethoxy-5-hydroxybenzaldehyde[1][2][3]. The core strategy involves a two-step process to build the acetone sidechain: a condensation reaction followed by a reduction/hydrolysis step.

While other methods like the Wacker oxidation of a corresponding alkene are common for similar structures without the free hydroxyl group, this approach is often complicated by the phenol's sensitivity to oxidation and potential for catalyst poisoning[4][5]. Therefore, we will focus on the more robust aldehyde-based route.

Synthetic_Workflow A 3,4-Dimethoxy-5- hydroxybenzaldehyde B Nitroalkene Intermediate (Henry Reaction) A->B Nitroethane, Base Catalyst C Final Product (3,4-Dimethoxy-5- hydroxyphenyl)acetone B->C Reduction & Hydrolysis (e.g., Fe/HCl)

Caption: Primary synthetic route from 3,4-Dimethoxy-5-hydroxybenzaldehyde.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Step 1: Henry Condensation Reaction (Aldehyde to Nitroalkene)

Q1: My Henry reaction has a low yield, and TLC analysis shows multiple spots, including unreacted starting material. What are the likely causes and solutions?

A1: Low yields in the Henry (nitroaldol) condensation are typically traced back to three factors: the choice of base, reaction temperature, and potential side reactions involving the phenolic group.

  • Causality of Base Selection: The base deprotonates nitroethane to form a nucleophilic nitronate anion. However, a strong base can also deprotonate the phenolic hydroxyl, increasing its susceptibility to air oxidation, which often results in a dark, complex reaction mixture. Furthermore, excessively strong bases can promote self-condensation of the aldehyde (Cannizzaro reaction) or polymerization.

  • Recommended Action:

    • Switch to a Milder Base: Instead of strong bases like sodium hydroxide, use a milder catalyst such as ammonium acetate or triethylamine. These are basic enough to facilitate the reaction but minimize side reactions.

    • Control Temperature: The condensation is exothermic. Maintain a consistent temperature, typically between 80-100°C when using ammonium acetate in a solvent like acetic acid. Overheating can lead to decomposition and tar formation.

    • Inert Atmosphere: To prevent oxidation of the phenol, conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly crucial if you observe significant color changes in your reaction mixture.

Q2: The reaction mixture turned dark purple/brown immediately after adding the base. Is this normal?

A2: A significant and rapid color change often indicates oxidation of the phenolic starting material. The deprotonated phenoxide is highly susceptible to air oxidation, forming colored quinone-type species. While some color change may be unavoidable, a deep, dark mixture is a sign of product loss and potential purification difficulties.

  • Recommended Action:

    • Degas Solvents: Before starting the reaction, degas your solvent (e.g., by sparging with nitrogen) to remove dissolved oxygen.

    • Utilize an Inert Atmosphere: As mentioned in A1, blanketing the reaction with N₂ or Argon is the most effective way to prevent this.

    • Order of Addition: Add the base last, after the aldehyde and nitroethane are mixed in the degassed solvent, to minimize the time the phenoxide is exposed to potential oxidants.

Step 2: Reduction of the Nitroalkene to the Ketone

Q3: My reduction of the nitroalkene intermediate using iron powder and HCl is sluggish or incomplete. How can I drive it to completion?

A3: The reduction of an aromatic nitroalkene to a ketone using Fe/HCl is a robust method that proceeds via reduction to an oxime or nitroalkane, followed by in-situ hydrolysis to the ketone. Incompleteness often stems from insufficient acid, poor iron activation, or inadequate mixing.

  • Causality of Reagent Activity: Iron metal acts as the reducing agent, and its surface can become passivated (coated with oxides). Hydrochloric acid activates the iron surface and is consumed in the reaction. The reaction is heterogeneous, so vigorous stirring is essential to ensure contact between the iron, the organic substrate, and the aqueous acid.

  • Recommended Action:

    • Activate the Iron: Briefly wash the iron powder with dilute HCl before use to remove any oxide layer, then rinse with water and ethanol, and dry. This significantly increases its reactivity.

    • Ensure Sufficient Acid: Use a stoichiometric excess of both iron and HCl. The reaction should be visibly acidic (pH < 2) throughout. You can monitor the pH and add more acid if needed.

    • Increase Temperature & Stirring: Gently heating the mixture (e.g., to 50-70°C) and maintaining vigorous mechanical stirring can dramatically increase the reaction rate.

    • Co-Solvent: Using a water-miscible co-solvent like ethanol or methanol can improve the solubility of the nitroalkene and enhance contact with the aqueous acid phase.

Q4: After the reduction step, my work-up is difficult, and I'm getting a low yield of the final product. What is the best purification strategy?

A4: The crude product after an Fe/HCl reduction contains the desired ketone, iron salts, and potentially unreacted intermediates or side products. A proper work-up and purification protocol is critical.

  • Recommended Protocol:

    • Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the excess iron powder and iron oxides. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate or dichloromethane) to recover all the product.

    • Extraction: Transfer the filtrate to a separatory funnel. The organic layer will contain your product. Wash it sequentially with water, a saturated solution of sodium bicarbonate (to remove residual acid), and finally with brine.

    • Column Chromatography: This is the most effective method for final purification. Use silica gel with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. The phenolic hydroxyl group will cause the product to have moderate polarity.

    • Alternative: Bisulfite Adduct Formation: For stubborn purifications where impurities co-elute with the ketone, you can selectively react the crude product with a saturated sodium bisulfite solution. The ketone will form a solid adduct, which can be filtered off, washed, and then hydrolyzed back to the pure ketone by treatment with a mild base (e.g., NaHCO₃ solution). This method is highly selective for ketones and can be very effective[6].

Troubleshooting_Tree Start Low Final Yield Step1 Issue in Henry Reaction? Start->Step1 Step2 Issue in Reduction/Hydrolysis? Start->Step2 Purification Issue in Purification? Start->Purification Side_Products Dark Color / Multiple Spots Step1->Side_Products Incomplete_Rxn Starting Material Remains Step1->Incomplete_Rxn Slow_Rxn Reaction Sluggish Step2->Slow_Rxn CoElution Impurities Co-elute Purification->CoElution Sol_Oxidation Action: Use N₂/Ar Atmosphere Side_Products->Sol_Oxidation Sol_Base Action: Use Milder Base (e.g., NH₄OAc) Side_Products->Sol_Base Incomplete_Rxn->Sol_Base Sol_Fe Action: Activate Fe with HCl Slow_Rxn->Sol_Fe Sol_Stir Action: Increase Temp & Stirring Slow_Rxn->Sol_Stir Sol_Bisulfite Action: Use Bisulfite Adduct Purification CoElution->Sol_Bisulfite

Caption: Troubleshooting decision tree for the synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone.

Section 3: Detailed Experimental Protocol

This protocol outlines the recommended two-step synthesis from 3,4-Dimethoxy-5-hydroxybenzaldehyde.

Part A: Synthesis of 1-(3,4-Dimethoxy-5-hydroxyphenyl)-2-nitroprop-1-ene
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-Dimethoxy-5-hydroxybenzaldehyde (10.0 g, 54.9 mmol), nitroethane (12.4 g, 165 mmol, 3.0 eq), and ammonium acetate (4.2 g, 54.9 mmol, 1.0 eq).

  • Reaction: Add 100 mL of glacial acetic acid to the flask. Heat the mixture to reflux (approx. 118°C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with stirring. A yellow precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the yellow solid under vacuum to yield the crude nitroalkene intermediate. This product is often of sufficient purity to be carried forward to the next step without further purification.

Part B: Synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone
  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add iron powder (18.4 g, 329 mmol, 6.0 eq) and 100 mL of ethanol.

  • Reaction Initiation: Add the crude nitroalkene (assuming ~54.9 mmol from the previous step) to the flask. Begin vigorous stirring. From the dropping funnel, add 150 mL of 2M hydrochloric acid dropwise over 30 minutes. The reaction is exothermic and may begin to reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux and maintain for 3 hours. Monitor by TLC until the nitroalkene spot has disappeared.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove iron solids, washing the pad with 50 mL of ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous residue with 100 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the final product as a pale oil or low-melting solid.

Section 4: Data Summary Table

The choice of base and solvent in the Henry reaction is critical for maximizing the yield of the nitroalkene intermediate. The table below summarizes the expected outcomes based on different catalytic systems.

Catalyst SystemSolventTypical Temp.Expected YieldCommon Issues
Ammonium Acetate Acetic Acid100-120°CGood to ExcellentMinimal side reactions; requires reflux.
Triethylamine (Et₃N) EthanolRefluxModeratePotential for Michael addition side products.
Sodium Hydroxide (NaOH) Methanol/H₂ORoom TempPoor to ModerateSignificant oxidation of phenol; potential for Cannizzaro/polymerization.[7]

References

  • Kulkarni, M. G., et al. (2013). A novel and efficient Wacker oxidation of olefins using 10% Pd/C-KBrO3. Tetrahedron Letters, 54(19), 2293-2295.
  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Materials, Mechanics and Manufacturing, 2(3).
  • European Patent Office. (1987). Process for 3,4-dimethoxyphenyl-acetone preparation. EP 0247526 A2.
  • ChemicalBook. 3,4-Dimethoxy-5-hydroxybenzaldehyde CAS#: 29865-90-5.
  • Google Patents. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.
  • PubChem. 3,4-Dimethoxy-5-hydroxybenzaldehyde. CID 141513.
  • Chemistry LibreTexts. (2023). Wacker Oxidation.
  • Sigma-Aldrich. 3,4-Dimethoxy-5-hydroxybenzaldehyde 98%. Product Page.
  • Michel, B. W., et al. (2013). Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP. NIH Public Access, 54(15), 1630-1633.
  • Cornell, C. N., & Sigman, M. S. (2007). The Wacker Reaction and Related Alkene Oxidation Reactions. ResearchGate.
  • Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone.
  • Google Patents. US5399776A - Purification of acetone.

Sources

Optimization

Purification techniques for removing impurities from (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Welcome to the technical support center for the purification of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable compound. Our goal is to equip you with the knowledge to not only execute purification protocols but to understand the underlying principles for effective problem-solving.

The Critical Role of Purity for (3,4-Dimethoxy-5-hydroxyphenyl)acetone

(3,4-Dimethoxy-5-hydroxyphenyl)acetone is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce toxicological risks in drug development pipelines.[1] This guide will walk you through common purification techniques and help you navigate the challenges you may face.

Understanding Potential Impurities

The first step in effective purification is to anticipate the likely impurities. These can originate from starting materials, side-products of the synthesis, or degradation of the target compound.[1]

Common Impurities May Include:

  • Unreacted Starting Materials: Such as isoeugenol methyl ether or related precursors.[2][3]

  • Isomeric Byproducts: Positional isomers may form depending on the synthetic route.[4]

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, leading to colored impurities.

  • Polymerization Products: Under acidic or basic conditions, phenolic compounds can polymerize.

  • Residual Solvents and Reagents: Inorganic salts and solvents used in the synthesis and workup.[1]

Purification Techniques: Troubleshooting and FAQs

This section provides troubleshooting guides in a question-and-answer format for the most common purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5]

Troubleshooting Guide: Recrystallization

Question Possible Cause & Explanation Recommended Solution
Why is my compound "oiling out" instead of forming crystals? The cooling rate is too fast, or the solution is supersaturated. This causes the compound to come out of solution as a liquid below its melting point.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization.
No crystals are forming, even after the solution has cooled completely. The solution may not be sufficiently saturated, or nucleation is not occurring.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a seed crystal of the pure compound. If these fail, you may need to reduce the solvent volume by gentle heating and then allow it to cool again.
My crystals are colored, but the pure compound should be colorless. Colored impurities are trapped in the crystal lattice or adsorbed onto the crystal surface. The phenolic group can also form colored complexes with metal ions.[5]Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not use charcoal with phenolic compounds if ferric ions are present, as this can form colored complexes.[5] Use an alternative adsorbent if necessary.
How do I choose the right solvent for recrystallization? The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] A rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[6]Experiment with a range of solvents of varying polarities. Common choices for phenolic ketones include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes.[6]

dot

Caption: Recrystallization Workflow Diagram

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8]

Troubleshooting Guide: Column Chromatography

Question Possible Cause & Explanation Recommended Solution
How do I select the appropriate solvent system (mobile phase)? The polarity of the mobile phase determines the elution rate of the compounds. A solvent system with the right polarity will provide good separation between the target compound and impurities.Use Thin Layer Chromatography (TLC) to test different solvent systems. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point for moderately polar compounds like phenolic ketones is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[7]
My compound is eluting with the solvent front (high Rf). The mobile phase is too polar, causing the compound to have a low affinity for the stationary phase and travel quickly through the column.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
My compound is stuck at the top of the column (low Rf). The mobile phase is not polar enough to move the compound through the stationary phase.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
I'm seeing poor separation between my compound and an impurity. The polarity difference between your compound and the impurity may be small.Try using a less polar solvent system and running the column more slowly (isocratic elution). Alternatively, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[9]

dot

Caption: Column Chromatography Workflow

Distillation

Distillation is used to purify liquids based on differences in their boiling points.[10] For high-boiling point compounds like (3,4-Dimethoxy-5-hydroxyphenyl)acetone, vacuum distillation is often necessary to prevent decomposition.

Troubleshooting Guide: Distillation

Question Possible Cause & Explanation Recommended Solution
My compound is decomposing during distillation. The temperature required for distillation at atmospheric pressure is too high, causing thermal degradation.Use vacuum distillation to lower the boiling point of the compound. Ensure a good vacuum is maintained throughout the process.
The distillation is very slow or has stopped. The heating may be insufficient, or the vacuum may be too high for the temperature, causing the compound to solidify.Gradually increase the heating mantle temperature. If the compound solidifies in the condenser, you may need to gently heat the condenser with a heat gun. Ensure the vacuum is stable and at the appropriate level.
I am getting poor separation from a close-boiling impurity. The boiling points of your compound and the impurity are too similar for simple distillation to be effective.Use fractional distillation, which provides multiple theoretical plates for better separation.[10] Packing the column with Raschig rings or using a Vigreux column can improve efficiency.

Detailed Experimental Protocols

Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of the crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5] Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol: Flash Column Chromatography
  • Stationary Phase and Column Preparation: For a moderately polar compound, silica gel (60 Å, 230-400 mesh) is a good choice for the stationary phase.[7] Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the column, ensuring there are no air bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. This "dry loading" method often results in better separation.[7] Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Sample and Boiling Chips: Place the crude (3,4-Dimethoxy-5-hydroxyphenyl)acetone and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Close the system and slowly apply vacuum.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with a heating mantle.

  • Collection: Collect the fraction that distills at a constant temperature. This is your purified product.

  • Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Purity Assessment

After purification, it is crucial to assess the purity of the (3,4-Dimethoxy-5-hydroxyphenyl)acetone. Several analytical techniques can be employed:[11]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and compare to the crude material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and is excellent for non-volatile compounds.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical structures.[12]

  • Melting Point Determination: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.[11]

References

  • Purification of ketones by distillation - US2647861A - Google Patents. (n.d.).
  • Distillation Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Retrieved February 22, 2024, from [Link]

  • Recrystallization. (n.d.). Retrieved February 22, 2024, from [Link]

  • Distillation of ketones - The Student Room. (2012, April 18). Retrieved February 22, 2024, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). Retrieved February 22, 2024, from [Link]

  • If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided? - Quora. (2020, August 16). Retrieved February 22, 2024, from [Link]

  • US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2024, from [Link]

  • US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents. (n.d.).
  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Retrieved February 22, 2024, from [Link]

  • Process for 3,4-dimethoxyphenyl-acetone preparation - European Patent Office - EP 0247526 A2. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). International Journal of Science and Engineering, 7(2), 11-14.
  • EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents. (n.d.).
  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones - Oxford Academic. (n.d.). Retrieved February 22, 2024, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved February 22, 2024, from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved February 22, 2024, from [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. (2009, July 8). Retrieved February 22, 2024, from [Link]

  • 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.). Retrieved February 22, 2024, from [Link]

  • Purification of ketones - US2166584A - Google Patents. (n.d.).
  • US5399776A - Purification of acetone - Google Patents. (n.d.).
  • Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15). Retrieved February 22, 2024, from [Link]

  • US4160111A - Process for recovering phenol from aqueous phenolic mixtures - Google Patents. (n.d.).
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones | LCGC International. (2020, November 11). Retrieved February 22, 2024, from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012, May 24). Retrieved February 22, 2024, from [Link]

  • Troubleshooting protein purification? - ResearchGate. (2013, February 24). Retrieved February 22, 2024, from [Link]

  • The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. - The HRB National Drugs Library. (n.d.). Retrieved February 22, 2024, from [Link]

  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents. (n.d.).
  • 3,4-Dimethoxyphenylacetone - the NIST WebBook. (n.d.). Retrieved February 22, 2024, from [Link]

  • Impurities - Genotek Biochem. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

Welcome to the technical support guide for the purification of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this compound in high purity through recrystallization. This guide addresses common challenges and provides robust, field-tested protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

The successful recrystallization of any compound is critically dependent on the choice of solvent.[1] For (3,4-Dimethoxy-5-hydroxyphenyl)acetone, the molecular structure—containing a polar phenolic hydroxyl group, two ether linkages, and a ketone—dictates its solubility behavior.

Q1: What are the ideal characteristics of a solvent for recrystallizing (3,4-Dimethoxy-5-hydroxyphenyl)acetone?

An ideal solvent should meet several key criteria:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential is the fundamental principle that allows for the separation of the desired compound from impurities and maximizes yield.[2]

  • Inertness: The solvent must not react chemically with the compound.[2][3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain completely soluble in the cold solvent (so they stay in the mother liquor after crystallization).

  • Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying process.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]

Q2: What is the "like dissolves like" principle and how does it apply here?

The principle of "like dissolves like" is a useful heuristic for solvent selection. (3,4-Dimethoxy-5-hydroxyphenyl)acetone is a polar molecule due to its hydroxyl, methoxy, and ketone functional groups. Therefore, polar solvents are more likely to be effective. Solvents that can engage in hydrogen bonding (polar protic solvents) are particularly good candidates due to the compound's phenolic hydroxyl group. A good starting point for ketones is often acetone or other polar aprotic solvents.[4][5]

Q3: Which single-solvent systems are most promising for (3,4-Dimethoxy-5-hydroxyphenyl)acetone?

Based on the compound's structure, the following single solvents are recommended for initial screening:

  • Water: As a highly polar protic solvent, water may be a good choice, especially given the compound's hydroxyl group. However, the aromatic ring and other organic moieties may limit its solubility even when hot.[4]

  • Ethanol/Methanol: These polar protic solvents are often excellent choices for phenolic compounds. They can engage in hydrogen bonding and are likely to dissolve the compound when hot.

  • Acetone: As a polar aprotic solvent, acetone is often effective for dissolving ketones.[5] Its moderate boiling point also facilitates easy removal.

  • Ethyl Acetate: This is a medium-polarity solvent that can be effective if the compound is too soluble in more polar options like ethanol or acetone.

  • Toluene: For aromatic compounds, toluene can be an effective solvent, promoting crystallization through π-stacking interactions.[4]

Q4: When and why should I consider a mixed-solvent system?

A mixed-solvent system is employed when no single solvent exhibits the ideal differential solubility. This technique involves using two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[3] This approach provides a finely tunable system to induce crystallization.

Q5: What are some recommended mixed-solvent pairs for this compound?

Promising mixed-solvent systems for (3,4-Dimethoxy-5-hydroxyphenyl)acetone include:

  • Ethanol/Water or Acetone/Water: The compound is dissolved in a minimal amount of hot ethanol or acetone, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate before cooling.[6]

  • Ethyl Acetate/Hexane: A classic combination of a medium-polarity solvent with a nonpolar anti-solvent.

  • Toluene/Hexane: This pair is effective for aromatic compounds where solubility needs to be decreased by a nonpolar anti-solvent.

Part 2: Experimental Protocols & Workflows

Workflow for Solvent System Selection

The following diagram outlines the logical process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude (3,4-Dimethoxy-5-hydroxyphenyl)acetone test_single Test Single Solvents (e.g., Water, Ethanol, Acetone, Toluene) start->test_single dissolves_cold Dissolves in cold solvent? test_single->dissolves_cold dissolves_cold->test_single Yes (Unsuitable) insoluble_hot Insoluble in hot solvent? dissolves_cold->insoluble_hot No test_mixed Select a Miscible Solvent Pair (Good/Bad Solvent) dissolves_cold->test_mixed If no single solvent works insoluble_hot->test_single Yes (Unsuitable) good_single Suitable Single Solvent Found (Soluble Hot, Insoluble Cold) insoluble_hot->good_single No insoluble_hot->test_mixed If no single solvent works dissolve_good Dissolve in min. hot 'good' solvent test_mixed->dissolve_good add_bad Add hot 'bad' solvent until cloudy dissolve_good->add_bad clear_solution Add drop of 'good' solvent to clarify add_bad->clear_solution cool_check Cool. Do crystals form? clear_solution->cool_check good_mixed Suitable Mixed Solvent Found cool_check->good_mixed Yes try_another_mixed Try another solvent pair cool_check->try_another_mixed No try_another_mixed->test_mixed

Caption: Logic diagram for selecting a recrystallization solvent system.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude (3,4-Dimethoxy-5-hydroxyphenyl)acetone in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a fluted filter paper to remove them. Rationale: This step must be done quickly to prevent premature crystallization of the desired product.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Rationale: Using ice-cold solvent minimizes the redissolving of the purified product.[7]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of (3,4-Dimethoxy-5-hydroxyphenyl)acetone.

Recrystallization Troubleshooting Flowchart

Troubleshooting start Problem Encountered oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield colored_crystals Crystals are Colored/Impure start->colored_crystals sol_oil Reheat to dissolve oil. Add more 'good' solvent. Cool more slowly. oiling_out->sol_oil sol_no_xtal 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Boil off excess solvent and re-cool. no_crystals->sol_no_xtal sol_yield Check mother liquor for product. Ensure minimal hot solvent was used. Use only ice-cold solvent for washing. low_yield->sol_yield sol_color Is impurity colored? AVOID charcoal due to phenol group. Consider alternative purification (e.g., chromatography). colored_crystals->sol_color

Caption: Decision-making flowchart for common recrystallization problems.

Q: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?

A: This phenomenon, known as "oiling out," typically occurs when the melting point of the compound is lower than the temperature of the solution when it becomes saturated.[8] It can also be caused by a high concentration of impurities, which can depress the melting point.

  • Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation temperature. Allow the solution to cool much more slowly.[9][10] Insulating the flask can help.

  • Solution 2: If impurities are suspected, an alternative purification method like column chromatography may be necessary before attempting recrystallization again.

Q: The solution has cooled completely, but no crystals have formed. What should I do?

A: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[7][10]

  • Solution 1 (Induce Nucleation): For supersaturated solutions, nucleation sites are needed. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[7][10] If you have a small sample of the pure compound, add a tiny "seed crystal" to the solution.[10]

  • Solution 2 (Reduce Solvent): If too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Once a smaller volume is reached, allow it to cool again.[8][10]

Q: My final yield of pure crystals is very low. What are the likely causes?

A: A poor yield can result from several experimental errors.[9]

  • Cause 1: Too much solvent. Using more than the minimum required amount of hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[7][9]

  • Cause 2: Premature crystallization. If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities.

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product.[7]

Q: My crystals are colored, but the pure compound should be white/colorless. Can I use activated charcoal?

A: While activated charcoal is often used to adsorb colored impurities, it should be avoided for phenolic compounds like (3,4-Dimethoxy-5-hydroxyphenyl)acetone.[3] Activated charcoal can contain ferric ions, which may form colored complexes with the phenolic hydroxyl group, thereby introducing a new impurity.[3] If your product remains colored after recrystallization, it indicates that the impurity has similar solubility properties. In this case, an alternative purification technique, such as column chromatography, is recommended.

Part 4: Solvent Data Summary

The table below summarizes the properties of potential solvents to assist in your selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)TypeRationale for Use
Water10080.1Polar ProticGood solvent for polar compounds, excellent anti-solvent.[4]
Methanol6533.0Polar ProticGood for dissolving polar compounds with H-bonding.
Ethanol7824.5Polar ProticSimilar to methanol, often a good first choice.[4]
Acetone5621.0Polar AproticExcellent for dissolving ketones.[5]
Ethyl Acetate776.0Polar AproticMedium polarity, good for compounds too soluble in alcohols.
Toluene1112.4Nonpolar (Aromatic)Good for aromatic compounds, can be a high-temp solvent.
Hexane691.9NonpolarTypically used as an anti-solvent ("bad" solvent).

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

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  • Recrystallization1 - Unknown. Retrieved from [Link]

  • Recrystallization - Unknown. Retrieved from [Link]

  • Recrystallization - Wired Chemist. Retrieved from [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
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  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from [Link]

  • Chemical Properties of 3,4-Dimethoxyphenylacetone (CAS 776-99-8) - Cheméo. Retrieved from [Link]

  • Recrystallization and Crystallization - Unknown. Retrieved from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Process for 3,4-dimethoxyphenyl-acetone preparation - European Patent Office - EP 0247526 A2. Retrieved from [Link]

  • Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution - ResearchGate. Retrieved from [Link]

  • 3,4-Dimethoxyphenylacetone - NIST WebBook. Retrieved from [Link]

Sources

Optimization

Troubleshooting column chromatography separation of phenylacetone isomers

Welcome to the Separation Science Technical Support Center . This guide addresses the chromatographic separation of 1-phenyl-2-propanone (P2P) from its structural isomers (e.g., propiophenone/1-phenyl-1-propanone ) and r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Support Center .

This guide addresses the chromatographic separation of 1-phenyl-2-propanone (P2P) from its structural isomers (e.g., propiophenone/1-phenyl-1-propanone ) and related impurities. These isomers possess identical molecular weights and similar polarities, creating distinct challenges in resolution and peak symmetry.

Module 1: The Separation Landscape

Successful separation relies on exploiting subtle electronic differences between the isomers. While P2P has a non-conjugated carbonyl, propiophenone is conjugated with the aromatic ring. This difference dictates your stationary phase choice.

Stationary Phase Selection Matrix
Separation GoalRecommended PhaseMechanism of ActionWhy it works for Isomers
Bulk Purification (Flash)Silica Gel (40-63 µm) Adsorption / H-BondingP2P is slightly less polar than propiophenone (conjugated).
High Resolution (HPLC)Phenyl-Hexyl / Biphenyl

-

Interaction
Maximizes selectivity based on aromatic electron density differences.
Standard Analysis (HPLC)C18 (ODS) Hydrophobic InteractionStandard baseline; often fails to resolve critical isomer pairs without long runs.

Module 2: Troubleshooting Workflows

Scenario A: "My isomers are co-eluting or have poor resolution (Rs < 1.5)."

Diagnosis: The selectivity (


) of your system is insufficient. In standard Normal Phase (NP) or Reverse Phase (RP), the hydrophobicity difference between P2P and propiophenone is negligible.

Step-by-Step Resolution Protocol:

  • Switch the Modifier (HPLC):

    • If using Acetonitrile (ACN) , switch to Methanol (MeOH) .

    • Reasoning: ACN has a dipole that can suppress

      
      -
      
      
      
      interactions between the analyte and a Phenyl-based column.[1] MeOH allows these steric/electronic interactions to dominate, often pulling the conjugated isomer (propiophenone) away from P2P.
  • Optimize Solvent Strength (Flash):

    • Use a Toluene/Ethyl Acetate system instead of Hexane/Ethyl Acetate.

    • Reasoning: Toluene acts as a competing solvent for the aromatic ring, slightly altering the retention of the more conjugated isomer.

  • Temperature Control:

    • Lower the column temperature to 20°C .

    • Thermodynamics: Isomer separation is often enthalpically driven. Lower temperatures generally increase resolution (

      
      ) for structural isomers.
      
Scenario B: "The Phenylacetone peak is tailing significantly (As > 1.2)."

Diagnosis: Phenylacetone is a ketone capable of enolization. The acidic silanol groups (Si-OH) on the silica surface are acting as hydrogen bond donors to the carbonyl oxygen, causing "drag" or tailing.

Step-by-Step Correction Protocol:

  • Mobile Phase Modifier (Flash/HPLC):

    • Add 0.1% Triethylamine (TEA) or 10 mM Ammonium Acetate to the mobile phase.

    • Mechanism:[1][2][3][4][5] The basic amine blocks the active acidic silanol sites on the silica, preventing them from interacting with the ketone.

  • Stationary Phase Swap:

    • If using Flash: Switch to Neutral Alumina . Alumina is less acidic than silica and reduces ketone interaction.

    • If using HPLC: Switch to a "High Purity" or "End-capped" C18 column . These columns have chemically bonded groups (like trimethylsilyl) covering exposed silanols.

Module 3: Visualizing the Workflow

The following diagram outlines the logical decision process for optimizing isomer separation.

SeparationLogic Start START: Poor Separation of Phenylacetone Isomers CheckMode Select Mode Start->CheckMode Flash Flash Chromatography (Prep Scale) CheckMode->Flash HPLC HPLC (Analytical Scale) CheckMode->HPLC Tailing Issue: Tailing? Flash->Tailing Resolution Issue: Co-elution? HPLC->Resolution Silanol Cause: Silanol Interaction Tailing->Silanol Yes FixFlash Action: Add 1% TEA or Switch to Neutral Alumina Silanol->FixFlash Selectivity Cause: Low Selectivity (alpha) Resolution->Selectivity Yes FixHPLC Action: Switch to Phenyl-Hexyl Col Change ACN to MeOH Selectivity->FixHPLC

Caption: Decision tree for troubleshooting common separation defects in ketone isomer chromatography.

Module 4: Frequently Asked Questions (Technical)

Q1: Why does propiophenone elute after phenylacetone on silica (Normal Phase)? A: Propiophenone possesses a carbonyl group conjugated with the benzene ring. This delocalization increases the electron density on the carbonyl oxygen, making it a stronger Lewis base than the non-conjugated carbonyl in phenylacetone. Consequently, propiophenone binds more tightly to the polar silica surface, resulting in a higher retention time (lower Rf).

Q2: I see "Ghost Peaks" in my blank run after injecting phenylacetone. Is it carryover? A: Likely, yes. Phenylacetone is an oil that can adhere to the rotor seal of the injector or the head of the column.

  • Fix: Implement a "Sawtooth" wash gradient (e.g., 5% to 95% B rapidly) between runs. Ensure your needle wash solvent is strong enough (e.g., 100% MeOH or IPA) to dissolve lipophilic oils.

Q3: Can I use GC (Gas Chromatography) instead? A: Yes, and often with better results for volatile isomers. However, phenylacetone is thermally labile and can degrade at high injector temperatures.

  • Protocol: Use a non-polar column (e.g., DB-5 or HP-5). Ensure the inlet liner is deactivated (silanized) to prevent thermal degradation or adsorption.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text regarding silanol activity and tailing mechanisms).
  • Imtakt USA. (2013).[6] Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. [Application Note]. Available at: [Link] (Demonstrates

    
    -
    
    
    
    interaction advantages for aromatic isomers).
  • United Nations Office on Drugs and Crime (UNODC). (2012). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Authoritative source on impurity profiling and separation of P2P from byproducts). Available at: [Link]

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

Sources

Troubleshooting

Minimizing polymerization side-reactions during (3,4-Dimethoxy-5-hydroxyphenyl)acetone synthesis

A Guide to Minimizing Polymerization Side-Reactions Welcome to the technical support center for the synthesis of (3,t4-Dimethoxy-5-hydroxyphenyl)acetone. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Polymerization Side-Reactions

Welcome to the technical support center for the synthesis of (3,t4-Dimethoxy-5-hydroxyphenyl)acetone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis, with a focus on mitigating unwanted polymerization side-reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of (3,4-Dimethoxy-5-hydroxyphenyl)acetone?

A1: The primary cause of polymerization is the high reactivity of the phenolic hydroxyl group and the aromatic ring. The hydroxyl group is a powerful activating group, making the aromatic ring susceptible to electrophilic substitution.[1] Under certain conditions, such as the presence of strong acids, bases, or oxidizing agents, phenols can form phenoxy radicals. These radicals can then couple with each other or react with other molecules in the reaction mixture, leading to the formation of high molecular weight polymeric byproducts. Additionally, the ketone functional group can participate in condensation reactions with the activated phenol, further contributing to polymer formation.[2][3][4]

Q2: My reaction mixture is turning dark brown or black. What does this indicate?

A2: A dark brown or black coloration is a strong indicator of phenol oxidation and subsequent polymerization.[5] Phenols can be oxidized to form quinones, which are often highly colored compounds.[6][7][8] These quinones are reactive and can participate in further reactions, leading to the formation of complex, dark-colored polymeric materials. It is advisable to discard a heavily discolored solution and prepare a fresh batch.[5]

Q3: Can I use a protecting group for the phenolic hydroxyl to prevent polymerization?

A3: Yes, protecting the phenolic hydroxyl group is a highly effective strategy to prevent polymerization and control electrophilic substitution reactions on the aromatic ring.[1] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and esters.[1][9] The choice of protecting group will depend on the specific reaction conditions of your synthesis, as they have different stabilities and deprotection requirements.[1][10][11][12] For example, ether protecting groups are generally stable to bases and weak electrophiles.[1]

Q4: What are the common synthesis routes for (3,4-Dimethoxy-5-hydroxyphenyl)acetone, and which is most prone to polymerization?

A4: A common route involves the Wacker oxidation of 4-allyl-2,6-dimethoxyphenol (a derivative of eugenol).[13][14][15] This palladium-catalyzed aerobic oxidation converts the terminal alkene to a methyl ketone.[13][16][17] This route can be prone to polymerization due to the presence of an unprotected phenol and the use of an oxidant. Another approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, which is then further modified.[18][19] This route can also lead to polymerization, especially under the basic conditions used for the condensation.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product and formation of a tar-like substance. - Uncontrolled polymerization of the starting material or product.- Oxidation of the phenol to quinones and subsequent polymerization.[6][7][8]- Protect the phenolic hydroxyl group before proceeding with the synthesis.[1][10]- Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Control the reaction temperature carefully; avoid excessive heat.- Optimize the stoichiometry of reagents to avoid excess catalysts or oxidants.
Reaction mixture turns dark and viscous. - Extensive polymerization has occurred.- Immediately stop the reaction and attempt to isolate any remaining desired product.- For future attempts, implement the preventative measures listed above, such as using a protecting group and an inert atmosphere.
Difficulty in purifying the final product from a brown, sticky residue. - Co-elution of polymeric byproducts with the desired product.- Consider a purification strategy that specifically targets the removal of polymers, such as precipitation/trituration with a non-polar solvent to crash out the polymer.- Column chromatography with a carefully selected solvent system may be effective, but can be challenging with highly polymeric material.
Inconsistent reaction outcomes. - Variable quality of starting materials (e.g., partially oxidized phenol).- Inconsistent reaction setup (e.g., exposure to air).- Use freshly distilled or purified starting materials.- Ensure a consistent and inert reaction atmosphere for every run.

Optimized Protocols & Methodologies

Protocol 1: Synthesis via Wacker Oxidation with a Protected Phenol

This protocol outlines a general approach utilizing a protecting group to minimize side reactions during the Wacker oxidation.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Select a suitable protecting group: For this synthesis, a methyl ether is a good choice due to its stability under the subsequent reaction conditions.

  • Reaction: Dissolve 4-allyl-2,6-dimethoxyphenol in a suitable solvent (e.g., acetone). Add a base (e.g., K2CO3) and a methylating agent (e.g., dimethyl sulfate).[11][12]

  • Workup and Purification: After the reaction is complete, quench the reaction, extract the product, and purify by column chromatography to obtain 4-allyl-1,2,3-trimethoxybenzene.

Step 2: Wacker Oxidation

  • Catalyst System: A common catalyst system is palladium(II) chloride (PdCl2) with a co-catalyst like copper(II) chloride (CuCl2) to regenerate the active Pd(II) species.[14][15]

  • Reaction: Dissolve the protected starting material in a mixture of a suitable organic solvent (e.g., dimethylformamide) and water.[16] Add the PdCl2 and CuCl2 catalysts. Bubble oxygen or air through the reaction mixture while stirring at a controlled temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography to yield (3,4,5-trimethoxyphenyl)acetone.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Reagent Selection: A common method for cleaving methyl ethers is using strong Lewis acids like boron tribromide (BBr3).[12]

  • Reaction: Dissolve the protected product in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution in an ice bath and slowly add BBr3.

  • Workup and Purification: After the reaction is complete, carefully quench the reaction with water or methanol. Extract the product and purify by column chromatography or recrystallization to obtain the final product, (3,4-Dimethoxy-5-hydroxyphenyl)acetone.

Visualizing the Mitigation Strategy

G cluster_0 Problem: Polymerization cluster_1 Solution: Protection Strategy Unprotected Phenol Unprotected Phenol Polymerization Polymerization Unprotected Phenol->Polymerization Oxidative/Basic Conditions Oxidative/Basic Conditions Oxidative/Basic Conditions->Polymerization Low Yield / Impurities Low Yield / Impurities Polymerization->Low Yield / Impurities Protect Phenol (e.g., Methylation) Protect Phenol (e.g., Methylation) Wacker Oxidation Wacker Oxidation Protect Phenol (e.g., Methylation)->Wacker Oxidation Stable Intermediate Deprotection Deprotection Wacker Oxidation->Deprotection Desired Product Desired Product Deprotection->Desired Product High Yield / Purity High Yield / Purity Desired Product->High Yield / Purity G Phenol Phenol Phenoxy_Radical Phenoxy Radical Phenol->Phenoxy_Radical [O] (e.g., O2, metal catalyst) Quinone Quinone Phenoxy_Radical->Quinone Further Oxidation Polymer Polymer Phenoxy_Radical->Polymer Radical Coupling Quinone->Polymer Condensation Reactions

Caption: Pathway of phenol polymerization.

References

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
  • Various Authors. (n.d.). Protection for Phenols and Catechols. ResearchGate. Retrieved from [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • Various Authors. (n.d.). Protecting Groups. Organic Synthesis. Retrieved from [Link]

  • Various Authors. (2014, October 21). Phenol protection. Chemistry Stack Exchange. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2021). Oxidation of Hydrogen Sulfide by Quinones: How Polyphenols Initiate Their Cytoprotective Effects. Antioxidants, 10(1), 123.
  • Various Authors. (2023, January 14). 17.11: Reactions of Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Magdziarz, T., et al. (2002). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). Organic Letters, 4(2), 285-288.
  • Zhang, Y., et al. (2016). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. Polymers, 8(5), 173.
  • Various Authors. (n.d.). Oxidation and reduction of phenols. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Palladium‐Catalyzed Aerobic Oxidation of Naturally Occurring Allylbenzenes as a Route to Valuable Fragrance and Pharmaceutical Compounds. ResearchGate. Retrieved from [Link]

  • Hidalgo, F. J., & Zamora, R. (2023). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry, 404(Pt A), 134554.
  • Kirschning, A., et al. (2021). Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin. Organic & Biomolecular Chemistry, 19(10), 2225-2230.
  • Wikipedia. (n.d.). Wacker process. Wikipedia. Retrieved from [Link]

  • Various Authors. (2014, July 5). Wacker Oxidation anti-Markovnikov. SlideShare. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Hidalgo, F. J., & Zamora, R. (2023). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. PubMed. Retrieved from [Link]

  • Niederl, J. B., & McCoy, J. S. (1941). Condensations of Ketones with Phenols. Journal of the American Chemical Society, 63(6), 1731-1732.
  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation. Google Patents.
  • Various Authors. (2023, January 22). Wacker Oxidation. Chemistry LibreTexts. Retrieved from [Link]

  • Sigman, M. S., & Schultz, M. J. (2006). The renaissance of palladium(II)-catalyzed oxidation chemistry. PMC. Retrieved from [Link]

  • Bäckvall, J.-E., et al. (2021). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Accounts of Chemical Research, 54(10), 2275-2286.
  • Wu, Y., et al. (2016). Palladium-catalyzed oxidative annulation of in situ generated enones to pyrroles: a concise route to functionalized indoles. Organic Chemistry Frontiers, 3(7), 853-857.
  • Gaunt, M. J., & Johansson, C. C. C. (2007). Palladium(II)-Catalysed Oxidation of Alkenes. Synlett, 2007(12), 1947-1962.
  • Lalevée, J., et al. (2013). Chalcone Derivatives as Highly Versatile Photoinitiators For Radical, Cationic, Thiol-ene and IPN Polymerization Reactions Upon Visible Lights. Polymer Chemistry, 4(16), 4417-4422.
  • European Patent Office. (n.d.). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation. Google Patents.
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
  • Google Patents. (n.d.). CN101544552B - The synthetic method of p-(ortho) hydroxyphenylacetone. Google Patents.
  • Borges, F., et al. (2020). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 25(18), 4247.
  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 6(2), 103-108.
  • European Patent Office. (n.d.). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. EPO. Retrieved from [Link]

  • Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3,4-Dimethoxy-5-hydroxyphenyl)acetone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral description. It delves into the causal relationships between molecular structure and spectral output, compares the spectrum with structurally similar analogues to highlight key differences, and provides a robust experimental framework for data acquisition.

Introduction: The Role of ¹H NMR in Structural Elucidation

(3,4-Dimethoxy-5-hydroxyphenyl)acetone, a substituted phenylpropanoid, represents a class of compounds with significant interest in medicinal chemistry and natural product synthesis. The precise characterization of its molecular structure is paramount for understanding its chemical behavior and potential applications. ¹H NMR spectroscopy stands as the most powerful and widely used analytical technique for this purpose, offering detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule.[1]

This guide will systematically deconstruct the expected ¹H NMR spectrum of the title compound, providing a predictive framework grounded in fundamental principles. By comparing this prediction with experimental data from close structural analogues—acetosyringone and 3,4-dimethoxyphenylacetone—we will demonstrate how subtle changes in molecular architecture manifest as distinct and interpretable spectral changes.

Predicted ¹H NMR Spectrum of (3,4-Dimethoxy-5-hydroxyphenyl)acetone

The structure of (3,4-Dimethoxy-5-hydroxyphenyl)acetone possesses a plane of symmetry that bisects the hydroxyl group, the C1-C4 axis of the benzene ring, and the propanone side chain. This symmetry renders several proton groups chemically equivalent, simplifying the resulting spectrum.[2][3] We anticipate five distinct signals, each corresponding to a unique proton environment.

Molecular Structure and Proton Assignments

To facilitate discussion, the unique proton environments are labeled as shown in the diagram below.

Caption: Structure of (3,4-Dimethoxy-5-hydroxyphenyl)acetone with proton labels.

Summary of Predicted ¹H NMR Signals

The expected chemical shifts, multiplicities, and integrations for each proton environment are summarized below. These predictions are based on established chemical shift ranges for various functional groups.[4][5]

Proton Label# of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
Hₐ (Aromatic)2H~ 6.4 - 6.6Singlet (s)Protons on an electron-rich aromatic ring. Shielded by three electron-donating groups (-OH, -OCH₃, -OCH₃).[6] They are chemically equivalent due to symmetry and have no adjacent protons, resulting in a singlet.
Hₙ (Methoxy)6H~ 3.8 - 3.9Singlet (s)Protons of two equivalent methoxy groups. Deshielded by the electronegative oxygen.[6] The signal is a sharp singlet integrating to 6 protons.
Hₘ (Methylene)2H~ 3.6 - 3.7Singlet (s)Benzylic protons (Ar-CH₂ -).[6] Deshielded by both the adjacent aromatic ring and the carbonyl group. No adjacent protons, hence a singlet.
Hₓ (Methyl)3H~ 2.1 - 2.2Singlet (s)Protons of a methyl ketone (-C(=O)CH₃ ).[3][7] Deshielding by the carbonyl group places it in the typical 2-3 ppm range.[3] A sharp singlet due to no adjacent protons.
Hₑ (Hydroxyl)1H5.0 - 8.0 (variable)Broad Singlet (br s)Phenolic proton. Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1][8] The signal is often broad and will disappear upon shaking the sample with D₂O.

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with the known ¹H NMR data of two related compounds: Acetosyringone and 3,4-Dimethoxyphenylacetone. This comparison underscores how minor structural modifications lead to significant spectral differences.

Alternative 1: Acetosyringone

Acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone) is structurally very similar but lacks the methylene (-CH₂-) bridge between the aromatic ring and the carbonyl group.

Proton TypeExperimental Shift (δ, ppm) in DMSO-d₆[9]Comparison with Target Compound
Aromatic (2H)7.24Downfield Shift: The direct attachment of the electron-withdrawing carbonyl group to the ring deshields these protons more effectively.
Methoxy (6H)3.83Similar Shift: The electronic environment of the methoxy groups is nearly identical.
Methyl Ketone (3H)2.53Downfield Shift: The proximity to the deshielding aromatic ring causes a significant downfield shift compared to the target compound.
MethyleneN/AThe absence of this group is the key structural and spectral differentiator.
Alternative 2: 3,4-Dimethoxyphenylacetone

This isomer has the same side chain but a different substitution pattern on the aromatic ring, which breaks the molecule's symmetry.

Proton TypePredicted Shift (δ, ppm)Comparison with Target Compound
Aromatic (3H)~ 6.7 - 6.9Complex Multiplets: The loss of symmetry makes the three aromatic protons non-equivalent, leading to a complex splitting pattern (likely an ABX system) instead of a singlet.
Methoxy (3H + 3H)Two singlets (~3.82, ~3.85)Two Distinct Signals: The two methoxy groups are no longer chemically equivalent and will appear as two separate singlets.
Methylene (2H)~ 3.6Similar Shift: The local environment of the methylene group is very similar.
Methyl Ketone (3H)~ 2.1Similar Shift: The local environment of the methyl ketone is identical.

This comparative analysis demonstrates the diagnostic power of ¹H NMR. The number of signals, their multiplicity, and their precise chemical shifts provide a unique fingerprint for each isomer.

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following protocol for sample preparation and ¹H NMR analysis should be followed.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (3,4-Dimethoxy-5-hydroxyphenyl)acetone.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent is free from water and other impurities.[10][11]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., the 7.26 ppm signal for CDCl₃). This corrects for any magnetic field drift.

    • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe to the correct frequency for protons to ensure maximum signal-to-noise.

  • Data Acquisition:

    • Set appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans).

    • Acquire the ¹H NMR spectrum. A typical acquisition may involve 16 to 64 scans.

    • Confirmation of -OH Peak: To definitively identify the hydroxyl proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The phenolic -OH proton will exchange with deuterium, causing its signal to disappear.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

Complementary Analytical Techniques

While ¹H NMR is highly informative, a comprehensive structural confirmation relies on corroborating data from other analytical methods.

  • ¹³C NMR Spectroscopy: This technique would confirm the number of unique carbon environments. For the title compound, due to its symmetry, one would expect to see 8 distinct signals instead of the 11 total carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would provide evidence of key functional groups. Expected signals include a broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches from aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a strong C=O stretch for the ketone (~1715 cm⁻¹).[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₁₁H₁₄O₃) by providing a highly accurate mass-to-charge ratio for the molecular ion [M]⁺ or a protonated species [M+H]⁺.[12]

Conclusion

The ¹H NMR spectrum of (3,4-Dimethoxy-5-hydroxyphenyl)acetone is predicted to be relatively simple, displaying five distinct signals that are readily assignable based on fundamental principles of chemical shift and symmetry. The key diagnostic features are the singlet for the two equivalent aromatic protons, a single sharp signal for the six equivalent methoxy protons, and three separate singlets for the methylene, methyl, and hydroxyl protons. Comparison with the spectra of acetosyringone and 3,4-dimethoxyphenylacetone effectively illustrates how the presence of a methylene linker and the pattern of ring substitution critically influence the chemical shifts and splitting patterns. By following a rigorous experimental protocol and complementing the analysis with other spectroscopic techniques, researchers can achieve unambiguous structural verification of this and related compounds.

References

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Testbook. (2025, January 28). Number of distinct NMR signals observed in case of acetone. Retrieved from [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. Journal of Organic Chemistry, 71(25), 9449-57. Retrieved from [Link]

  • ResearchGate. H1 NMR spectrum of acetone. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000576 Acetosyringone at BMRB. Retrieved from [Link]

  • Vaia. When the 1H NMR spectrum of acetone.... Retrieved from [Link]

  • University of Regensburg. H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Iowa State University. NMR Coupling Constants. Retrieved from [Link]

  • Jurnal Kimia Riset. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0187561). Retrieved from [Link]

  • Govindaraju, V., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. Retrieved from [Link]

  • ACS Publications. (2011). Vicinal 1H–1H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Good Scents Company. acetosyringone 4-hydroxy-3,5-dimethoxyacetophenone. Retrieved from [Link]

  • Vass, I., et al. (2021). A pattern-triggered immunity-related phenolic, acetosyringone, boosts rapid inhibition of a diverse set of plant pathogenic bacteria. PMC. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Grealis, R. J., & Tay, G. W. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(10), 1813-1820. Retrieved from [Link]

  • Carl ROTH. Acetosyringone, 1 g, CAS No. 2478-38-8. Retrieved from [Link]

  • Michigan State University. Proton NMR Table. Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • NIST. 3,4-Dimethoxyphenylacetone. Retrieved from [Link]

  • NIST. 3,4-Dimethoxyphenylacetone IR Spectrum. Retrieved from [Link]

  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Distinguishing (3,4-Dimethoxy-5-hydroxyphenyl)acetone from its Regioisomers using ¹³C NMR Spectroscopy

Introduction: The Analytical Challenge of Regioisomers In the synthesis of complex organic molecules, particularly in pharmaceutical development, the formation of regioisomers—constitutional isomers that differ in the po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Regioisomers

In the synthesis of complex organic molecules, particularly in pharmaceutical development, the formation of regioisomers—constitutional isomers that differ in the position of substituents on an aromatic ring—is a common and critical challenge. These closely related compounds often exhibit similar physical properties, making their separation and identification by standard techniques like mass spectrometry or thin-layer chromatography difficult. (3,4-Dimethoxy-5-hydroxyphenyl)acetone, a substituted phenylacetone, serves as a pertinent example where unambiguous structural confirmation is paramount. Its potential regioisomers, such as (2,3-Dimethoxy-4-hydroxyphenyl)acetone and (3,5-Dimethoxy-4-hydroxyphenyl)acetone, can arise from non-selective aromatic substitution reactions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy emerges as an exceptionally powerful and definitive tool for this purpose.[1][2] Unlike proton (¹H) NMR, where aromatic signals can form complex, overlapping multiplets, ¹³C NMR spectra, particularly when proton-decoupled, display sharp, singlet peaks for each unique carbon environment.[3] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is directly influenced by the substitution pattern, allowing for clear differentiation between regioisomers.[4][5][6]

This guide provides a comprehensive framework for utilizing ¹³C NMR to distinguish (3,4-Dimethoxy-5-hydroxyphenyl)acetone from its key regioisomers. We will delve into the underlying principles of substituent effects, present a detailed experimental protocol, and offer a logical, data-driven approach to spectral interpretation.

The Regioisomers in Focus

The primary challenge lies in differentiating the target molecule from isomers where the hydroxyl and methoxy groups occupy different positions on the phenyl ring. For this guide, we will compare the target compound with two common regioisomers:

  • Isomer A (Target): (3,4-Dimethoxy-5-hydroxyphenyl)acetone

  • Isomer B: (2,3-Dimethoxy-4-hydroxyphenyl)acetone

  • Isomer C: (3,5-Dimethoxy-4-hydroxyphenyl)acetone

Chemical structures of the three regioisomers

The Foundational Principle: Substituent Effects on ¹³C Chemical Shifts

The position of a signal in a ¹³C NMR spectrum, its chemical shift (δ), is governed by the shielding or deshielding of the carbon nucleus by surrounding electrons. Electronegative atoms or electron-withdrawing groups deshield the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift (to a lower ppm value).[7][8]

In substituted benzenes, the effect of each substituent on the ring carbons can be estimated using empirical additivity rules.[9][10]

  • Hydroxyl (-OH) Group: Strongly activating and electron-donating. It causes significant shielding (upfield shift) at the ortho and para carbons and deshielding (downfield shift) at the ipso carbon (the carbon to which it is attached).

  • Methoxy (-OCH₃) Group: Also strongly activating and electron-donating. Its effects are similar to the hydroxyl group, causing shielding at the ortho and para positions and a strong deshielding effect at the ipso carbon.

  • Acetone (-CH₂COCH₃) Group: A weakly deactivating group that deshields the ipso carbon and has minor effects on the other ring carbons.

The key to distinguishing the isomers lies in how these overlapping electronic effects, combined with molecular symmetry, create a unique spectral fingerprint for each compound.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

This protocol outlines the steps for obtaining a quantitative and high-resolution ¹³C NMR spectrum. Trustworthiness in the final data is contingent on meticulous sample preparation and proper instrument calibration.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 20-50 mg of the purified sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that solvent signals do not overlap with key analyte signals. Acetone-d₆ is often a good starting point for polar aromatic compounds.
  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup & Data Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
  • Acquisition Parameters:
  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Broadband decoupling ensures all carbon signals appear as singlets, simplifying the spectrum.[3]
  • Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating quaternary carbon signals.
  • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including the carbonyl carbon, are captured.
  • Acquisition Time: Set to at least 1-2 seconds to ensure good resolution.
  • Relaxation Delay (d1): A delay of 2 seconds is a reasonable starting point.
  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat, even baseline.
  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Visualization of the Experimental Workflow

The following diagram illustrates the systematic process from sample handling to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (20-50 mg in 0.6 mL solvent) Filter Filter into NMR Tube Dissolve->Filter Add TMS Shim Tune & Shim Spectrometer Filter->Shim Acquire Acquire Spectrum (Proton Decoupled) Shim->Acquire Process Fourier Transform, Phase & Baseline Correct Acquire->Process Reference Reference to TMS = 0.0 ppm Process->Reference Analyze Analyze Chemical Shifts & Signal Count Reference->Analyze Isomer_ID Isomer Identification Analyze->Isomer_ID

Caption: Workflow for Isomer Identification using ¹³C NMR.

Comparative Spectral Analysis: A Logic-Based Approach

The differentiation strategy relies on a two-step analysis: first, determining the number of unique aromatic carbon signals, which is dictated by molecular symmetry, and second, analyzing the specific chemical shifts of the substituted (quaternary) aromatic carbons.

Step 1: The Symmetry Test - Counting Aromatic Signals

The most immediate and powerful distinguishing feature is the number of signals in the aromatic region (typically 110-165 ppm).[5][6]

  • Isomers A and B: Lacking any plane of symmetry that bisects the aromatic ring, these isomers will each exhibit six distinct signals for the six aromatic carbons.

  • Isomer C: This isomer possesses a plane of symmetry passing through the C1-C4 axis. This symmetry renders the carbons at positions 2 and 6 equivalent, and the carbons at positions 3 and 5 equivalent. Consequently, Isomer C will show only four distinct aromatic signals.

This simple count immediately identifies Isomer C.

Step 2: Chemical Shift Analysis for Isomers A and B

Distinguishing between Isomer A and Isomer B requires a closer examination of the chemical shifts, particularly of the quaternary carbons bearing the substituents. The following table provides predicted chemical shifts based on established substituent effects.

Carbon PositionSubstituentIsomer A (Target) Predicted δ (ppm)Isomer B Predicted δ (ppm)Key Differentiating Feature
C1 -CH₂COCH₃~128-132~125-129Minor difference
C2 -H~105-110-OCH₃~148-152 (Quaternary)
C3 -OCH₃~150-154 (Quaternary) -OCH₃~145-149 (Quaternary)
C4 -OCH₃~142-146 (Quaternary) -OH~150-155 (Quaternary)
C5 -OH~148-153 (Quaternary) -H~115-120
C6 -H~112-117-H~122-127
-CH₂- ~48-52~48-52Not differentiating
-C=O ~205-210~205-210Not differentiating
-CH₃ ~28-32~28-32Not differentiating
-OCH₃ ~56, ~61~56, ~61May show slight differences

Analysis: The most striking differences appear in the number and positions of the quaternary carbon signals.

  • Isomer A (Target): Will show four quaternary carbon signals in the ~142-154 ppm range. The carbon bearing the hydroxyl group (C5) is flanked by two methoxy groups, which will influence its shift.

  • Isomer B: Will also show four quaternary carbon signals. However, their pattern will be distinct. The hydroxyl-bearing carbon (C4) is flanked by a methoxy group and a protonated carbon. The C2 carbon, bearing a methoxy group, is adjacent to the bulky acetone side-chain, which can cause steric hindrance and influence its chemical shift.[11][12]

Logical Flow for Isomer Determination

The following decision tree provides a clear path to identifying the correct isomer from the ¹³C NMR spectrum.

G Start Analyze Aromatic Region (110-165 ppm) of ¹³C Spectrum Count Count number of distinct signals Start->Count IsomerC Identified as Isomer C (3,5-Dimethoxy-4-hydroxyphenyl)acetone Count->IsomerC 4 Signals (Symmetrical) AnalyzeQuat Analyze chemical shifts of the four quaternary carbons Count->AnalyzeQuat 6 Signals (Asymmetrical) IsomerA Identified as Isomer A (Target) (3,4-Dimethoxy-5-hydroxyphenyl)acetone AnalyzeQuat->IsomerA Pattern matches predicted shifts for A IsomerB Identified as Isomer B (2,3-Dimethoxy-4-hydroxyphenyl)acetone AnalyzeQuat->IsomerB Pattern matches predicted shifts for B

Caption: Decision tree for distinguishing regioisomers via ¹³C NMR.

Conclusion

¹³C NMR spectroscopy provides an unambiguous and reliable method for distinguishing (3,4-Dimethoxy-5-hydroxyphenyl)acetone from its challenging regioisomers. The analytical logic is robust: a simple count of the aromatic signals immediately isolates the symmetrical isomer, while a subsequent analysis of the unique chemical shifts of the quaternary carbons allows for the definitive identification of the remaining asymmetrical isomers. This guide equips researchers with the theoretical understanding and practical methodology to apply this powerful technique, ensuring the structural integrity of synthesized compounds in critical research and development settings.

References

  • Dhami, K.S. & Stothers, J.B. (1965). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497.
  • Gunn, B. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.
  • Ramírez, F., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19(30), 19631-19637.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Pelter, A., Ward, R.S., & Gray, T.I. (1976). Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones. Journal of the Chemical Society, Perkin Transactions 1, (23), 2475-2483.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.
  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Course B18OA1 Lecture Notes.
  • Krygowski, T.M., et al. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 125-136.
  • Chegg. (n.d.). How could ¹³C NMR spectroscopy be used to distinguish among isomers X, Y, and Z?. Chegg Study.
  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.
  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Indian Institute of Technology Delhi. (n.d.). ¹³C NMR spectroscopy.

Sources

Validation

UV-Vis absorption maxima for (3,4-Dimethoxy-5-hydroxyphenyl)acetone characterization

[1] Executive Summary Objective: To provide a robust, self-validating spectroscopic protocol for the identification and purity assessment of (3,4-Dimethoxy-5-hydroxyphenyl)acetone (hereafter referred to as Compound A )....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a robust, self-validating spectroscopic protocol for the identification and purity assessment of (3,4-Dimethoxy-5-hydroxyphenyl)acetone (hereafter referred to as Compound A ).

Context: In drug development and alkaloid synthesis, Compound A is a critical intermediate.[1][2] Its structural integrity is often compromised by two primary "silent" impurities: its fully methylated analog 3,4,5-trimethoxyphenylacetone (Impurity B) and its aldehyde precursor 3,4-dimethoxy-5-hydroxybenzaldehyde (Impurity C).[1][2] Standard HPLC-UV can separate these, but UV-Vis spectrophotometry offers a faster, chemically specific validation method based on ionization.[1]

Core Insight: The presence of the free phenolic hydroxyl group at position 5 allows for a distinct bathochromic (red) shift under basic conditions.[2] This guide leverages this "pH-Shift Assay" to definitively distinguish Compound A from non-phenolic impurities.[1]

Structural Basis & Theoretical Expectations[2][3][4]

The UV-Vis spectrum of Compound A is dominated by the benzenoid


 transitions.[1] The acetone side chain is not conjugated with the aromatic ring (separated by a methylene bridge), meaning the absorption characteristics are driven almost exclusively by the substituted benzene ring.[2]
Chromophore Analysis[2][5]
  • Base Chromophore: Benzene (

    
     nm).[1][2]
    
  • Auxochromes:

    • Methoxy (-OCH₃) at 3,4: Electron-donating groups (EDG) via resonance (+M effect); causes a bathochromic shift.[1][2]

    • Hydroxyl (-OH) at 5: Strong EDG; causes a bathochromic shift and introduces pH sensitivity.[1][2]

    • Alkyl Side Chain: Weak EDG; negligible spectral impact compared to oxygenated substituents.[1]

Comparative Spectral Data (Neutral vs. Basic)
CompoundStructure TypeNeutral

(MeOH)
Basic

(MeOH + NaOH)
Shift (

)
Mechanism
Compound A Phenolic Ketone278 – 282 nm 295 – 305 nm +15–25 nm Phenoxide formation increases electron density, lowering transition energy.[1][2]
Impurity B (3,4,5-Trimethoxy)Non-Phenolic Ketone275 – 280 nm275 – 280 nm~0 nmNo ionizable proton; electronic structure remains unchanged.[1][2]
Impurity C (Aldehyde)Phenolic Aldehyde305 – 315 nm350 – 360 nm+45 nmConjugated carbonyl extends chromophore; shift is more pronounced.[1][2]

Note on Data: Values are derived from standard substituent effects on benzenoid absorption (Woodward-Fieser rules for substituted benzenes) and comparative literature on syringyl derivatives [1][2].

Experimental Protocol: The pH-Shift Validation Assay

This protocol is designed to be self-validating . If the shift does not occur, the sample is not the target phenolic compound.[2] If the neutral


 is >300nm, the sample is likely the aldehyde precursor.
Reagents & Equipment[2][6]
  • Solvent: HPLC-grade Methanol (MeOH).[1][2] Do not use Acetone as a solvent as it absorbs strongly below 330 nm.[1]

  • Base Stock: 1.0 M NaOH in water.

  • Acid Stock (Optional): 1.0 M HCl (for reversibility check).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure MeOH.

    • Run a baseline scan from 200 nm to 400 nm.[1]

  • Sample Preparation (Neutral Scan):

    • Prepare a stock solution of Compound A (~1 mg/mL in MeOH).[1][2]

    • Dilute to a working concentration of ~20-40 µg/mL.[1] Target Absorbance: 0.6 – 0.8 AU.

    • Action: Scan the sample against the MeOH blank. Record

      
       (Neutral).[1]
      
  • The Ionization Step (Basic Scan):

    • Add 20 µL of 1.0 M NaOH directly to the sample cuvette (in situ).

    • Invert 3 times to mix (do not shake vigorously to avoid bubbles).

    • Action: Scan immediately. Record

      
       (Basic).[1]
      
  • Reversibility Check (Confirmation):

    • Add 20 µL of 1.0 M HCl to the same cuvette to neutralize.

    • Action: Scan again. The spectrum should revert to the Neutral profile. This confirms the shift was due to pH, not decomposition.

Decision Logic & Workflow

The following diagram illustrates the logical flow for interpreting spectral data.

G Start Start: Sample in Neutral MeOH Scan1 Measure Neutral λmax Start->Scan1 Check1 λmax ≈ 278-282 nm? Scan1->Check1 AddBase Add NaOH (In-situ) Check1->AddBase Yes Fail_Aldehyde FAIL: Precursor Contamination (Likely Aldehyde if λmax > 300nm) Check1->Fail_Aldehyde No (λmax > 300nm) Scan2 Measure Basic λmax AddBase->Scan2 CheckShift Bathochromic Shift (+15-25 nm)? Scan2->CheckShift Pass PASS: Identity Confirmed (3,4-Dimethoxy-5-hydroxyphenyl)acetone CheckShift->Pass Yes (Shift to ~300nm) Fail_Methyl FAIL: Methylated Impurity (No Shift Observed) CheckShift->Fail_Methyl No (Remains ~280nm)

Figure 1: Decision matrix for the spectrophotometric validation of Compound A. Blue nodes indicate actions; Yellow nodes indicate decision points; Green/Red nodes indicate final status.

Technical Nuances & Troubleshooting

Solvent Cutoffs

Always verify the solvent cutoff.[1] While Methanol (cutoff 205 nm) is standard, Acetonitrile is superior for deep UV work but often unnecessary here since the target bands are >270 nm.[2] Avoid Acetone or MEK as solvents; their carbonyl groups absorb strongly at 280 nm, masking the target compound's signal [3].

Isosbestic Points

When performing the pH titration (Neutral


 Basic), you should observe distinct isosbestic points  (wavelengths where absorbance remains constant regardless of pH).[2] The presence of sharp isosbestic points indicates a clean two-state equilibrium (Phenol 

Phenoxide) without side reactions or degradation [4].[1][2]
Concentration Effects

Phenolic ketones can dimerize or aggregate at high concentrations.[1] Ensure linearity by verifying the Beer-Lambert Law (


) if the absorbance exceeds 1.0 AU.[1][2] Dilute until 

for accurate

determination.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Chapter 7: UV-Vis Spectroscopy of benzene derivatives). [1]

  • Friedman, M., & Jürgens, H. S. (2000).[1][2] Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.[1][2] [Link]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Discussion on solvatochromism and phenoxide shifts). [Link][1]

Sources

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